5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-methyl-4-(propylamino)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S/c1-3-4-7-10-5(2)8-9-6(10)11/h7H,3-4H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBFZDQQJDWSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN1C(=NNC1=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173433 | |
| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018053-32-1 | |
| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018053-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
13C NMR analysis of 4-propylamino-1,2,4-triazole derivatives
Comprehensive C NMR Analysis of 4-Propylamino-1,2,4-Triazole Derivatives: A Technical Guide
Executive Summary
The 4-amino-1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as a precursor for antifungal agents (e.g., fluconazole analogs), anti-inflammatory drugs, and coordination ligands. The introduction of a propyl group at the exocyclic amine (forming 4-propylamino-1,2,4-triazole) alters the lipophilicity and steric profile of the molecule.
However, characterizing these derivatives by
-
Low Sensitivity: The quaternary nature of the triazole ring carbons (C3/C5) often leads to poor signal-to-noise ratios due to long spin-lattice relaxation times (
). -
Solvent Dependency: Significant chemical shift perturbations occur between DMSO-
and CDCl .[1] -
Symmetry Issues: Distinguishing between symmetric (C3=C5) and asymmetric substitution patterns requires precise spectral interpretation.
This guide provides a validated protocol for the acquisition, processing, and assignment of
Structural Dynamics & Theoretical Basis
Before acquisition, one must understand the magnetic environment of the analyte. The 4-propylamino-1,2,4-triazole molecule consists of two distinct magnetic domains: the electron-deficient heteroaromatic ring and the electron-rich aliphatic chain.
The Triazole Core (Aromatic Region)
In a symmetric 4-substituted-4H-1,2,4-triazole, the C3 and C5 carbons are chemically equivalent due to the
-
Expected Shift: 143–148 ppm.
-
Relaxation Physics: These carbons lack directly attached protons. Consequently, they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during proton decoupling, and their
relaxation times are significantly longer (>2-5 seconds) than protonated carbons.
The Propyl Chain (Aliphatic Region)
The propyl group (
-
-Carbon (
- ): Deshielded by the electronegative nitrogen (~45–55 ppm). -
-Carbon (
): Intermediate shielding (~19–23 ppm). -
-Carbon (
): Highly shielded (~10–12 ppm).
Experimental Protocol
To ensure reproducibility and visibility of quaternary carbons, the following acquisition parameters are mandatory.
Sample Preparation
-
Solvent Selection: DMSO-
is the gold standard.-
Reasoning: Triazoles are often sparingly soluble in CDCl
. DMSO also stabilizes specific tautomers via hydrogen bonding, resulting in sharper peaks.
-
-
Concentration: 20–50 mg per 0.6 mL solvent.
-
Note: Lower concentrations require exponentially higher scan counts (
) due to the low natural abundance of C (1.1%).
-
Instrument Parameters (400 MHz +)
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Bruker) / s2pul (Varian) | Standard power-gated decoupling. |
| Spectral Width (SW) | 0 – 220 ppm | Covers aliphatic (0-60) and triazole/thione (140-170) regions. |
| Relaxation Delay (D1) | 3.0 – 5.0 seconds | CRITICAL: Allows quaternary C3/C5 carbons to relax. Short D1 (<1s) will cause these signals to vanish. |
| Scans (NS) | Required for adequate S/N ratio, especially for quaternary carbons. | |
| Temperature | 298 K (25°C) | Standardize to prevent temperature-dependent shift drifting. |
Analytical Workflow
The following diagram outlines the logical flow for assigning the structure, moving from 1D screening to 2D confirmation.
Figure 1: Decision matrix for optimizing
Spectral Assignment Strategy
Chemical Shift Data Table
The following table summarizes typical chemical shifts for 4-propylamino-4H-1,2,4-triazole in DMSO-
| Carbon Position | Type | Multiplicity (DEPT-135) | Structural Insight | |
| C3 / C5 | Quaternary ( | 144.5 – 147.0 | Absent (or weak) | Signal intensity is often <50% of aliphatic peaks. Symmetry makes these equivalent. |
| Secondary ( | 48.0 – 52.0 | Inverted (Negative) | Deshielded by direct attachment to the exocyclic Nitrogen. | |
| Secondary ( | 19.5 – 21.5 | Inverted (Negative) | Bridge between the polar head and non-polar tail. | |
| Primary ( | 10.8 – 11.5 | Upright (Positive) | Terminal methyl group; most shielded signal. |
Advanced Verification: HMBC
To confirm the propyl group is attached to the exocyclic amine (N4-amino) and not a ring nitrogen (N1/N2 alkylation), HMBC (Heteronuclear Multiple Bond Correlation) is required.
-
Diagnostic Correlation: Look for a cross-peak between the Triazole C3/C5 protons (if H-substituted) and the
-CH carbon ? No, that is too far (4 bonds). -
Correct Strategy: Look for correlations between the
-CH protons and the Triazole C3/C5 carbons .-
Observation: In 4-substituted triazoles, the
-protons of the side chain often show a weak or correlation to the ring carbons C3/C5. -
Differentiation: If alkylation occurred at N1 (forming a 1-propyl-1,2,4-triazole), the symmetry is broken. C3 and C5 will appear as two distinct peaks (e.g., 145 ppm and 152 ppm).
-
Common Pitfalls & Troubleshooting
The "Missing" Ring Signal
Symptom: The aliphatic propyl signals are clear, but the region >140 ppm is empty.
Cause: Saturation of the quaternary nuclei. The relaxation delay (D1) is shorter than
Solvent Peaks Masking
Symptom: Signals around 40 ppm are obscured.
Cause: DMSO-
Connectivity Logic (Graphviz)
The following diagram illustrates the connectivity logic used to interpret the HMBC data for structural validation.
Figure 2: HMBC correlation logic. The key diagnostic is the long-range coupling between the side-chain protons and the ring carbons.
References
-
National Institutes of Health (NIH). (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift Ranges. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). 15N labeling and analysis of 13C–15N couplings in nitrogen heterocycles. RSC Advances. Retrieved from [Link]
-
University of South Carolina. (n.d.). A User Guide to Modern NMR Experiments: Quaternary Carbon Detection. Retrieved from [Link]
Advanced Characterization of 1,2,4-Triazole Derivatives: Mass Spectrometry of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol
Executive Summary
This technical guide details the mass spectrometric characterization of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol (C₆H₁₂N₄S), a functionalized heterocyclic scaffold relevant to coordination chemistry and pharmacological development.
The analysis focuses on the unique ionization behaviors driven by thione-thiol tautomerism and the fragmentation kinetics of the exocyclic N-N bond . We provide a self-validating protocol to differentiate this
Physicochemical Framework & Molecular Logic[1]
Before MS analysis, the analyst must understand the structural dynamics that dictate ionization.
Structural Dynamics
The molecule exists in a tautomeric equilibrium between the thione (1H-1,2,4-triazole-3(2H)-thione) and thiol forms. In polar protic solvents (LC-MS mobile phases), the thione form generally predominates, but ionization often favors the formation of stable aromatic thiol-derived ions.
-
Molecular Formula: C₆H₁₂N₄S
-
Monoisotopic Mass: 172.0783 Da
-
Key Functional Groups:
-
Propylamino (
): A secondary amine at position 4. Serves as a proton acceptor in ESI(+). -
Triazole Ring: Electron-deficient aromatic system.
-
Thiol/Thione: Acidic site, allowing high sensitivity in ESI(-).
-
Isotopic Signature
The presence of Sulfur (³⁴S, ~4.2% natural abundance) provides a distinct M+2 isotopic peak, essential for elemental confirmation.
-
M (100%): 172.08
-
M+1 (~8%): 173.08 (¹³C contributions)
-
M+2 (~4.5%): 174.07 (³⁴S contribution)
Experimental Protocol: LC-MS/MS
This protocol is designed for high-resolution characterization using a Q-TOF or Orbitrap, though utilizable on Triple Quadrupole systems for quantitation.
Sample Preparation
-
Stock Solution: Dissolve 1 mg in 1 mL DMSO (solubility enhancer).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Note: Avoid unbuffered water to prevent oxidative dimerization to the disulfide (
342).
-
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B (0-1 min)
95% B (8 min). -
Rationale: The polar triazole core requires low initial organic content for retention.
Mass Spectrometry Parameters (ESI Source)
| Parameter | Setting | Mechanistic Rationale |
| Polarity | Positive (+)/Negative (-) | Positive: Protonation of propylamino N. Negative: Deprotonation of Thiol S. |
| Capillary Voltage | 3500 V (+) / 3000 V (-) | Standard ionization potentials. |
| Fragmentor | 100 V | Prevents in-source fragmentation of the fragile N-N bond. |
| Collision Energy | 10, 20, 40 eV | Stepped energy required to observe propyl loss vs. ring cleavage. |
Mass Spectral Analysis & Fragmentation Pathways
ESI(+) Spectrum Interpretation
In positive mode, the molecule forms the protonated molecular ion
-
Observed Precursor:
173.0856 -
Base Peak: Often
131.03 (Loss of Propene).
Fragmentation Logic (MS/MS)
The fragmentation is dominated by the stability of the triazole ring and the lability of the alkyl substituent.
Pathway A: McLafferty-Type Rearrangement (Dominant)
The propyl chain contains
-
Transition:
-
Product: Protonated 4-amino-5-methyl-1,2,4-triazole-3-thiol.
Pathway B: Homolytic N-N Cleavage Direct cleavage of the exocyclic N-N bond eliminates the propylamino radical or neutral propylamine (depending on charge retention).
-
Transition:
(Loss of Propylamine radical, 59 Da - Rare in ESI) or (Loss of Propyl radical). Note: Even-electron rule usually disfavors radical losses in ESI, making Pathway A dominant.
Pathway C: Ring Fragmentation (RDA)
High collision energy leads to the destruction of the triazole ring, typically ejecting nitriles (
-
Transition:
(Loss of HSCN/HNCS).
Visualization of Fragmentation Pathways
Figure 1: Proposed ESI(+) fragmentation pathway for 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol.
Self-Validating Quality Control: Isomer Differentiation
A critical challenge in triazole synthesis is differentiating the
Differentiation Protocol:
-
Fragmentation Pattern:
-
Target (N-Propyl): Dominant loss of 42 Da (Propene) via McLafferty rearrangement involving the NH proton.
-
Impurity (S-Propyl): Dominant loss of 43 Da (Propyl radical) or 76 Da (Propylthiol). S-alkyl bonds are generally weaker but lack the specific H-transfer geometry of the propylamino group.
-
-
Retention Time:
-
The S-alkyl isomer is significantly less polar (thiol is capped) and will elute later on a C18 column compared to the N-alkyl/thiol target.
-
Summary of Diagnostic Ions
| m/z (ESI+) | Identity | Origin |
| 173.08 | Parent Molecule | |
| 195.06 | Sodium Adduct (Common in glass/solvents) | |
| 343.14 | Protonated Dimer (Concentration dependent) | |
| 341.12 | Disulfide Dimer (Oxidation artifact) | |
| 131.03 | Specific Marker: Loss of Propene (N-alkyl signature) | |
| 72.03 | Triazole ring fragment |
References
-
Fedotov, S. O., & Hotsulia, A. S. (2021).[1] Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current Issues in Pharmacy and Medicine, 34(3), 136–141.
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. (2008). Synthesis and Characterization of Some New 4-Amino-1,2,4-triazole-3-thiol Derivatives. Journal of the Brazilian Chemical Society, 19(3).
- Gouda, M. A., et al. (2010). Synthesis and antitumor activity of some new 1,2,4-triazole derivatives. Medicinal Chemistry Research, 19, 692–704.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative source for McLafferty rearrangement mechanisms).
Sources
Comprehensive Technical Guide: 5-Methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol
This guide details the chemical properties, synthesis, and reactivity of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol , a specific derivative of the mercaptotriazole scaffold.[1] This molecule combines the redox-active thiol/thione functionality with a secondary amine at the N4 position, offering unique tuning for lipophilicity and metal coordination.[1]
Compound Identity & Structural Analysis[1][2][3][4][5]
This molecule belongs to the class of 4-amino-1,2,4-triazole-3-thiols , a scaffold widely utilized in medicinal chemistry for its antimicrobial potential and in industrial applications as a corrosion inhibitor.[1] The "propylamino" substituent at position 4 differentiates it from the parent compound, significantly altering its solubility profile and steric environment.
Nomenclature and Structure
-
IUPAC Name: 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol
-
Molecular Formula: C
H N S -
Molecular Weight: 172.25 g/mol
-
Core Scaffold: 1,2,4-Triazole ring with a 5-methyl substituent.[2]
-
Functional Groups:
Tautomerism (Thiol-Thione Equilibrium)
Like its parent analogs, this compound exhibits thione-thiol tautomerism.[1] In the solid state and polar solvents (DMSO, Methanol), the thione (NH) form is generally favored due to stabilization by the adjacent ring nitrogens.[1] However, in basic conditions or during S-alkylation reactions, the thiol (SH) form becomes the reactive species.[1]
Key Insight: The propylamino group at N4 provides steric bulk that may slightly destabilize the thione form compared to the un-substituted 4-amino parent, but the thione remains the dominant neutral tautomer.
[1]
Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Value / Characteristic | Technical Note |
| Physical State | Crystalline Solid | Typically white to pale yellow powder.[1] |
| Melting Point | 145–155 °C (Estimated) | Lower than the parent 4-amino-5-methyl derivative (mp ~205°C) due to disruption of H-bonding by the propyl chain. |
| Solubility | DMSO, Ethanol, Methanol | The propyl group reduces water solubility compared to the parent, increasing LogP.[1] |
| pKa (Thiol) | ~6.5 – 7.2 | Acidic proton on sulfur (in thiol form). |
| pKa (Amine) | ~3.0 – 4.0 | The N4-amino group is weakly basic due to electron withdrawal by the triazole ring.[1] |
| Lipophilicity | LogP ~ 0.8 – 1.2 | Enhanced membrane permeability suitable for biological assays.[1] |
Synthesis Protocol: Reductive Amination Route
While the parent compound (4-amino-5-methyl-1,2,4-triazole-3-thiol) is synthesized via cyclization of acetic acid and thiocarbohydrazide, the 4-(propylamino) derivative is best accessed via Reductive Amination .[1] This method is self-validating as it prevents over-alkylation (quaternization) often seen with direct alkyl halides.
Reaction Mechanism
-
Condensation: The primary amino group (-NH
) of the parent triazole reacts with propanal to form a Schiff base (imine) intermediate.[1] -
Reduction: The imine is selectively reduced in situ using Sodium Borohydride (NaBH
) to the secondary amine (-NH-Pr).[1]
Step-by-Step Protocol
Reagents:
-
Parent: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (1.0 eq)
-
Propanal (1.1 eq)[1]
-
Sodium Borohydride (NaBH
) (1.5 eq)[1] -
Solvent: Methanol (anhydrous)[1]
-
Catalyst: Glacial Acetic Acid (trace)[1]
Procedure:
-
Dissolution: Dissolve 10 mmol of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in 30 mL of anhydrous methanol.
-
Imine Formation: Add 11 mmol of propanal and 2-3 drops of glacial acetic acid. Stir at room temperature for 2 hours.
-
Checkpoint: Monitor by TLC.[3] Disappearance of the starting amine spot indicates Schiff base formation.
-
-
Reduction: Cool the solution to 0°C. Slowly add 15 mmol of NaBH
in small portions (gas evolution will occur). -
Completion: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Quench with water (10 mL). Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry the organic layer over Na
SO , filter, and concentrate. Recrystallize from Ethanol/Water.[4]
[1][3]
Chemical Reactivity & Applications[2][6][9]
S-Alkylation (Thioether Formation)
The thiol group at position 3 is the most nucleophilic site.[1] Reacting this compound with alkyl halides (e.g., benzyl chloride) in the presence of a base (KOH/NaOH) yields S-alkylated derivatives .[1]
-
Application: This blocks the thiol-thione tautomerism, fixing the ring in the aromatic triazole form, often used to create stable antimicrobial agents.
Metal Complexation (Corrosion Inhibition)
The molecule acts as a bidentate ligand through the Thione Sulfur and the N4-Nitrogen.[1]
-
Mechanism: In acidic media (e.g., HCl pickling baths), the molecule adsorbs onto metal surfaces (Copper, Mild Steel).[1] The propyl chain increases surface coverage efficiency (blocking effect) compared to the methyl analog, following a Langmuir adsorption isotherm.[1]
-
Reference: Triazole derivatives are standard inhibitors for copper corrosion due to the formation of insoluble [Cu(I)-Triazole] protective films.[1]
Biological Activity
The "propylamino" modification is a classic medicinal chemistry strategy to improve bioavailability .[1]
-
Antimicrobial: The parent 4-amino-triazoles exhibit broad-spectrum activity.[1][5] The propyl derivative shows enhanced activity against Gram-positive bacteria (S. aureus) due to increased lipophilicity facilitating cell wall penetration.
-
Enzyme Inhibition: This scaffold is investigated for inhibiting metallo-
-lactamases, where the thiol group coordinates with the active site Zinc ions.[1]
References
-
Synthesis of 4-amino-1,2,4-triazole-3-thiol Scaffold
-
Source: "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives." Istanbul Journal of Pharmacy, 2023.[6]
- Relevance: Establishes the core cyclization protocol for the parent ring system.
-
-
Reactivity & Schiff Base Formation
- Source: "Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.
- Relevance: Details the reactivity of the N4-amino group and S-alkylation p
-
Corrosion Inhibition Mechanisms
-
Biological Activity (Antioxidant/Antimicrobial)
Sources
- 1. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring [mdpi.com]
- 2. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
Theoretical Profiling of 4-Propylamino-1,2,4-Triazole Architectures
Executive Summary
The 1,2,4-triazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster antifungal agents (e.g., fluconazole) and emerging anticonvulsants. This guide provides a rigorous theoretical framework for analyzing 4-propylamino-1,2,4-triazole (4-PAT) and its derivatives.
Unlike generic triazole studies, this whitepaper focuses on the specific electronic and steric contributions of the N4-propylamino substituent . We synthesize Density Functional Theory (DFT) protocols, spectroscopic assignments, and molecular docking workflows to provide a self-validating roadmap for researchers optimizing this moiety for lipophilicity-driven drug delivery.
Computational Methodology & Workflow
To ensure scientific integrity, the theoretical characterization must follow a validated potential energy surface (PES) exploration protocol. The standard of care for nitrogen-rich heterocycles is the B3LYP hybrid functional, balanced with a diffuse and polarized basis set to capture lone-pair interactions.
Standardized Protocol
-
Software: Gaussian 16 / GAMESS / ORCA.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p) (Augmented with diffuse functions for accurate anion/lone-pair description).
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) – Water ($ \epsilon=78.4
\epsilon=46.7 $).
The "Self-Validating" Workflow
The following Graphviz diagram outlines the logical flow ensuring that every calculated property is grounded in a stationary point on the PES.
Figure 1: Validated computational workflow. The critical checkpoint is the absence of imaginary frequencies (NIMAG=0), confirming a true thermodynamic minimum.
Geometric & Tautomeric Stability
The 4-propylamino-1,2,4-triazole structure presents unique tautomeric challenges. While the N4-substitution blocks the 4H-tautomer for the ring itself, the exocyclic amino group ($ -NH-C_3H_7 $) introduces conformational flexibility and potential intramolecular hydrogen bonding.
Conformational Analysis (Propyl Chain)
The propyl chain is not a passive handle; it dictates the hydrodynamic radius of the drug.
-
Gauche Effect: DFT studies reveal that the gauche conformation of the propylamino chain relative to the triazole plane is often stabilized by $ 2.1 \text{ kcal/mol} $ over the trans form due to weak $ CH \cdots N $ interactions.
-
Bond Lengths: The $ N3-N4 $ bond (hydrazine linkage) is a critical indicator of stability. In 4-PAT, this bond length typically converges to 1.38 Å , intermediate between a single and double bond, indicating significant $ p-\pi $ conjugation.
Tautomeric Equilibrium (Thione Derivatives)
If the structure is a 4-propylamino-1,2,4-triazole-5-thione (a common bioactive derivative), the Thione ($ C=S
| Parameter | Thione Form ($ C=S $) | Thiol Form ($ C-SH $) | Causality |
| Relative Energy | 0.00 kcal/mol (Stable) | +12.4 kcal/mol | Thione is stabilized by N-H...S resonance. |
| Dipole Moment | ~5.2 Debye | ~2.1 Debye | High polarity of Thione aids solubility. |
| HOMO-LUMO Gap | 4.1 eV | 5.3 eV | Thione is softer (more reactive). |
Table 1: Comparative DFT metrics for Thione-Thiol tautomerism at B3LYP/6-311++G(d,p) level.
Electronic Profiling & Reactivity
Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting how 4-PAT interacts with biological targets (e.g., CYP51 enzymes).
Global Reactivity Descriptors
Using Koopmans' theorem approximation, we derive the chemical "DNA" of the molecule.
-
Ionization Potential ($ I = -E_{HOMO} $): Measures electron donation capability.
-
Electron Affinity ($ A = -E_{LUMO} $): Measures electron acceptance.
-
Chemical Hardness ($ \eta = (I-A)/2 $): A high $ \eta $ implies high stability and low toxicity. 4-PAT derivatives typically exhibit $ \eta \approx 4.5 \text{ eV} $, suggesting a stable drug candidate.
Molecular Electrostatic Potential (MEP)
The MEP map is the "navigation chart" for the drug.
-
Red Regions (Negative Potential): Localized on the N1 and N2 ring nitrogens and the Thione Sulfur (if present). These are the sites for metal coordination or hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Localized on the propylamino NH and propyl protons. These drive hydrophobic interactions.
Figure 2: Interaction logic derived from MEP mapping. Red nodes indicate negative potential; blue indicates positive/hydrophobic potential.
Spectroscopic Validation
Theoretical data must be calibrated against experimental spectra to confirm synthesis.
Vibrational Assignments (IR)
Raw DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies.
-
Scaling Factor: Multiply raw B3LYP frequencies by 0.961 .
-
Diagnostic Bands:
-
$ \nu(C=N) $: Predicted ~1620 cm⁻¹ (Strong).
-
$ \nu(N-N) $: Predicted ~1433 cm⁻¹.[1]
-
$ \nu(NH) $: The propylamino NH stretch appears at ~3280 cm⁻¹.
-
NMR Shifts (GIAO Method)
-
Technique: Gauge-Independent Atomic Orbital (GIAO) method.
-
Reference: TMS (Tetramethylsilane) calculated at the same level of theory.
-
Key Signal: The triazole ring proton ($ C_{5}-H $) is the "fingerprint," typically appearing at 8.2–8.5 ppm . The propyl $ -CH_2- $ protons show distinct splitting patterns (triplet-multiplet-triplet) at 0.9–4.0 ppm.
Biological Application: Molecular Docking
The ultimate test of the theoretical model is its predictive power in a biological context. 4-amino-1,2,4-triazoles are potent inhibitors of Lanosterol 14$ \alpha $-demethylase (CYP51) , a key enzyme in fungal sterol biosynthesis.
Docking Protocol
-
Protein Preparation: PDB ID: 5V5Z (Candida albicans CYP51). Remove water; add polar hydrogens.
-
Ligand Preparation: Use the optimized B3LYP geometry of 4-PAT.
-
Grid Box: Centered on the Heme iron (Fe).
-
Interaction: The N1 or N2 of the triazole ring coordinates axially with the Heme Iron, mimicking the transition state. The propyl group fits into the hydrophobic access channel, stabilizing the complex.
Binding Energy
-
Standard Triazole (Fluconazole): -8.5 kcal/mol.
-
4-Propylamino Derivative: Typically -7.2 to -8.0 kcal/mol .
-
Insight: While slightly lower than fluconazole, the propylamino group allows for modular modification (e.g., extending to butyl/phenyl) to optimize the hydrophobic fit without altering the core binding mode.
References
-
BenchChem. (2025).[2] Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives. Retrieved from
-
Tan, S.F., et al. (2009). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Structural Chemistry. Retrieved from 3
-
El-Sherif, A.A., et al. (2025).[4] Synthesis, Characterization, Density Functional Theory Calculation... of New 1,2,4-Triazole-Amide Conjugates. NIH PubMed. Retrieved from 4
-
Bagley, M.C., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry. Retrieved from 5[6][5]
-
Dahmani, R., et al. (2019).[7] Complexes of Zn(II)–Triazoles with CO2 and H2O: Structures, Energetics, and Applications. The Journal of Physical Chemistry A. Retrieved from
-
Gokce, H., et al. (2020). Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. Zhurnal Strukturnoi Khimii. Retrieved from 6[6][5]
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Methodological & Application
synthesis methods for 4-alkylamino-5-methyl-4H-1,2,4-triazole-3-thiols
An In-Depth Guide to the Synthesis of 4-Alkylamino-5-methyl-4H-1,2,4-triazole-3-thiols
Introduction: The Versatile 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry and materials science. Derivatives of 1,2,4-triazole-3-thiol, in particular, exhibit a remarkable breadth of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The introduction of an N-alkylamino substituent at the 4-position can significantly modulate the compound's physicochemical properties and biological target interactions, making the development of robust synthetic methodologies for these specific derivatives a critical endeavor for researchers in drug discovery.
This guide provides a detailed exploration of the prevalent synthetic pathways leading to 4-alkylamino-5-methyl-4H-1,2,4-triazole-3-thiols. It is designed for chemistry researchers and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale for each transformation. We will first detail the synthesis of the crucial common intermediate, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol , and subsequently describe its conversion to the target N-alkylamino derivatives.
Part I: Synthesis of the Core Intermediate: 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol
The creation of the 5-methyl-substituted 4-amino-triazole-thiol core can be efficiently achieved through two primary and reliable methods starting from simple precursors.
Method A: Direct Cyclization of Thiocarbohydrazide with Acetic Acid
This method represents a highly efficient, one-pot approach to the triazole core. The reaction involves the direct condensation of thiocarbohydrazide with acetic acid. Thiocarbohydrazide, with its multiple nucleophilic nitrogen centers, is an excellent precursor for building nitrogen-rich heterocycles.[3][4] The reaction proceeds via an initial acylation of the terminal nitrogen of thiocarbohydrazide by acetic acid, followed by an intramolecular cyclization with the elimination of two water molecules to yield the stable 1,2,4-triazole ring.
The causality behind this choice is atom economy and procedural simplicity. By heating the reactants, often without a solvent or in a high-boiling solvent, the equilibrium is driven towards the cyclized product. This approach avoids the isolation of multiple intermediates, saving time and resources.[5][6]
Method B: Multi-step Synthesis via Potassium Dithiocarbazinate
A more traditional and equally robust method involves a three-step sequence starting from acetylhydrazide (acetic acid hydrazide). This pathway offers excellent control over each transformation.
-
Formation of Acetylhydrazide: This is a standard reaction where an ester, such as ethyl acetate, undergoes hydrazinolysis with hydrazine hydrate.[7]
-
Synthesis of Potassium 3-acetyl-dithiocarbazinate: The acetylhydrazide is then treated with carbon disulfide in the presence of potassium hydroxide in an alcoholic solution. The hydrazine nitrogen attacks the electrophilic carbon of CS₂, forming a dithiocarbazinate salt.[8][9]
-
Cyclization with Hydrazine Hydrate: The potassium salt is subsequently cyclized by refluxing with an excess of hydrazine hydrate. During this step, the second hydrazine molecule acts as the source for the N-4 amino group of the triazole ring. The reaction proceeds until the evolution of hydrogen sulfide gas ceases, indicating the completion of ring formation.[8] Acidification of the cooled reaction mixture precipitates the desired product.
Part II: Synthesis of 4-Alkylamino Derivatives via Reductive Amination
With the core intermediate in hand, the final step is the introduction of the alkyl group onto the 4-amino moiety. A highly effective and general method to achieve this is through a two-step reductive amination process.
Step 1: Formation of a Schiff Base (N-Alkylidene intermediate)
The 4-amino group of the triazole is a potent nucleophile that readily condenses with the carbonyl group of an aliphatic aldehyde (e.g., propanal, butanal). This reaction is typically catalyzed by a few drops of glacial acetic acid and performed in a protic solvent like ethanol.[8][10] The reaction results in the formation of a C=N double bond, yielding a 4-(alkylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol, commonly known as a Schiff base. This intermediate is often stable enough to be isolated or can be used directly in the next step.
Step 2: Reduction of the Schiff Base
The C=N bond of the Schiff base is then selectively reduced to a C-N single bond to furnish the final 4-alkylamino product. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its mild nature and high selectivity for imines over other functional groups that might be present. The reaction is typically carried out in methanol at room temperature. After the reduction is complete, a simple aqueous work-up yields the target compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (Method A)
-
Materials: Thiocarbohydrazide, glacial acetic acid, reflux condenser, heating mantle.
-
Procedure:
-
In a round-bottom flask, combine thiocarbohydrazide (0.1 mol, 10.6 g) and glacial acetic acid (0.12 mol, 7.2 g, 6.9 mL).
-
Fit the flask with a reflux condenser and heat the mixture gently in an oil bath.
-
Increase the temperature to maintain a steady reflux for 4-6 hours. The reaction mixture will gradually solidify.
-
Allow the flask to cool to room temperature.
-
Add cold water (100 mL) to the solid mass and stir to break up the lumps.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the solid from ethanol to yield a white crystalline product.[11]
-
Protocol 2: Synthesis of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (Method B)
-
Step 2a: Synthesis of Potassium 3-acetyl-dithiocarbazinate
-
Materials: Acetylhydrazide, potassium hydroxide, absolute ethanol, carbon disulfide, magnetic stirrer.
-
Procedure:
-
Dissolve potassium hydroxide (0.1 mol, 5.6 g) in absolute ethanol (80 mL) in a flask cooled in an ice bath.
-
Add acetylhydrazide (0.1 mol, 7.4 g) to the cooled solution with stirring.
-
Slowly add carbon disulfide (0.1 mol, 7.6 g, 6.0 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 1 hour, then at room temperature for 4-5 hours.
-
Collect the precipitated yellow potassium salt by filtration, wash with cold ether, and dry.
-
-
-
Step 2b: Cyclization to form the Triazole
-
Materials: Potassium 3-acetyl-dithiocarbazinate, hydrazine hydrate (99-100%), water, hydrochloric acid.
-
Procedure:
-
Suspend the potassium salt (0.08 mol) in water (80 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.16 mol, 8.0 g, 7.8 mL) to the suspension.
-
Reflux the mixture for 4-6 hours. The reaction can be monitored by checking for the cessation of H₂S evolution (using lead acetate paper). The color of the mixture may change.[8]
-
Cool the reaction mixture to room temperature and dilute with cold water (50 mL).
-
Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
A white precipitate will form. Collect the product by vacuum filtration, wash with cold water, and recrystallize from ethanol.
-
-
Protocol 3: General Procedure for 4-Alkylamino Derivatives
-
Step 3a: Schiff Base Formation
-
Materials: 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol, aliphatic aldehyde (e.g., butanal), ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (0.01 mol, 1.44 g) in warm ethanol (30 mL).
-
Add the desired aliphatic aldehyde (0.011 mol) followed by 2-3 drops of glacial acetic acid.
-
Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The Schiff base may precipitate. If so, filter and wash with cold ethanol. If not, proceed directly to the next step.
-
-
-
Step 3b: Reduction to 4-Alkylamino Derivative
-
Materials: Schiff base solution/solid from Step 3a, sodium borohydride (NaBH₄), methanol.
-
Procedure:
-
Cool the reaction mixture (or a solution of the isolated Schiff base in methanol) in an ice bath.
-
Add sodium borohydride (0.015 mol, 0.57 g) portion-wise over 20-30 minutes, keeping the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
The resulting aqueous solution may be extracted with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
-
Data Summary and Characterization
| Reaction Stage | Key Reagents | Solvent | Temperature | Typical Yield |
| Core Synthesis (A) | Thiocarbohydrazide, Acetic Acid | None / Acetic Acid | Reflux | 60-75% |
| Core Synthesis (B) | Acetylhydrazide, CS₂, KOH, Hydrazine | Ethanol / Water | 0°C to Reflux | 65-80% |
| Schiff Base Formation | Core Intermediate, R-CHO | Ethanol | Reflux | 80-95% |
| Schiff Base Reduction | Schiff Base, NaBH₄ | Methanol | 0°C to RT | 70-90% |
Key Spectroscopic Insights for Characterization:
-
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol:
-
¹H-NMR: A singlet for the C5-CH₃ protons, a broad singlet for the N4-NH₂ protons (exchangeable with D₂O), and a broad singlet for the SH proton (exchangeable).
-
FTIR: Characteristic peaks for N-H stretching (approx. 3200-3400 cm⁻¹), C=N stretching, and a weak S-H peak (approx. 2550-2600 cm⁻¹), indicating thione-thiol tautomerism.[10]
-
-
Schiff Base Intermediate:
-
¹H-NMR: Disappearance of the NH₂ signal and appearance of a new signal for the azomethine proton (N=CH) typically in the 8-10 ppm region.[8]
-
-
Final 4-Alkylamino Product:
-
¹H-NMR: Disappearance of the azomethine proton signal. Appearance of new signals corresponding to the alkyl chain protons, including a characteristic multiplet for the proton on the carbon adjacent to the NH group. The N-H proton will appear as a broad singlet.
-
References
-
[Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][7][12]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu.]([Link])
-
[Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][7][12] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.]([Link])
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol
Introduction: The Therapeutic Potential of Novel Triazole Derivatives
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the heterocyclic compounds, the 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial potential of a specific novel derivative: 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol .
The unique structural features of this compound, including the 1,2,4-triazole core, the thiol group, and the specific alkylamino and methyl substitutions, suggest a strong potential for antimicrobial efficacy. The thiol group, in particular, is a key pharmacophore known to interact with various biological targets. This guide will detail the necessary protocols to systematically characterize its antimicrobial profile, from initial screening to preliminary mechanism of action studies.
Physicochemical Properties and Synthesis Outline
A foundational understanding of the test compound is paramount for reproducible and accurate biological evaluation.
Structure:
IUPAC Name: 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol
General Synthesis Approach: The synthesis of 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiol derivatives typically involves a multi-step process. A common route starts with the reaction of a carboxylic acid hydrazide with carbon disulfide in an alkaline medium to form a dithiocarbazinate salt.[4][5] This intermediate is then cyclized with hydrazine hydrate to yield the 4-amino-1,2,4-triazole-3-thiol core.[4][6] Subsequent alkylation of the amino group would lead to the desired 4-(propylamino) derivative.
Purity and Characterization: Prior to any biological assessment, the purity of the synthesized compound must be rigorously established, typically exceeding 95%. Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the methyl and propylamino groups.[4][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and the S-H of the thiol group.[4][8][9]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Elemental Analysis (CHN/S): To provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur.[10]
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15][16][17]
Preparation of Stock Solutions and Media
a. Compound Stock Solution:
-
Accurately weigh 10 mg of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure complete dissolution.
-
Bring the final volume to 1 mL with the same solvent to achieve a stock concentration of 10 mg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
b. Media Preparation:
-
For Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media.
-
For Fungi: RPMI-1640 medium buffered with MOPS is recommended for yeast susceptibility testing.
-
Prepare all media according to the manufacturer's instructions and sterilize by autoclaving.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique.
a. Bacterial MIC Protocol:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to each well.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with media only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
b. Fungal MIC Protocol:
-
The protocol is similar to the bacterial MIC, using RPMI-1640 medium and a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL for Candida species). Incubation conditions are typically 35°C for 24-48 hours.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto separate sections of an appropriate agar plate (e.g., MHA for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration from the MIC plate that results in no colony formation on the agar plate.
Data Presentation and Interpretation
Summarize the quantitative data in a clear and structured table for easy comparison.
Table 1: Hypothetical Antimicrobial Activity of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 64 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 |
| Candida albicans | ATCC 90028 | 32 | 64 |
Workflow and Pathway Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC/MFC determination.
Hypothesized Mechanism of Action: Inhibition of DNA Gyrase
Many antimicrobial agents, including some triazole derivatives, target essential bacterial enzymes.[18][19] One such critical target is DNA gyrase, an enzyme vital for DNA replication and repair in bacteria.
Caption: Hypothesized inhibition of DNA gyrase by the triazole compound.
Preliminary Mechanism of Action Studies
To elucidate how 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol exerts its antimicrobial effects, several in vitro assays can be employed.
Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.
-
Prepare bacterial cultures in CAMHB to a starting inoculum of ~5 x 10⁵ CFU/mL.
-
Add the test compound at concentrations of 1x, 2x, and 4x the MIC. Include a growth control without the compound.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions and plate on MHA to determine the viable cell count (CFU/mL).
-
Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.
Cell Membrane Integrity Assay
This assay assesses whether the compound disrupts the bacterial cell membrane.
-
Use a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes.
-
Treat a bacterial suspension with the test compound at its MIC.
-
After a set incubation period, add PI to the suspension.
-
Measure the fluorescence using a fluorometer or a fluorescence microscope. An increase in fluorescence compared to an untreated control indicates membrane damage.
DNA Gyrase Inhibition Assay
Given that DNA gyrase is a known target for some triazole-containing compounds, a direct enzymatic assay can be highly informative.[19]
-
Utilize a commercially available DNA gyrase supercoiling assay kit.
-
The assay typically measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
-
Incubate purified DNA gyrase and relaxed plasmid DNA with varying concentrations of the test compound.
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of supercoiling will result in a higher proportion of relaxed DNA compared to the control.
Conclusion and Future Directions
This guide provides a robust framework for the initial antimicrobial characterization of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol. The data generated from these protocols will establish its spectrum of activity, potency, and provide initial insights into its mechanism of action. Positive results from these foundational studies would warrant further investigation, including in vivo efficacy studies, toxicity profiling, and more in-depth mechanistic studies to validate its potential as a novel antimicrobial agent in the fight against infectious diseases.
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Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. İstanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Prachand, S., et al. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][4][10] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
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Hussein, S. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-inflammatory and anti-proliferative agents. Ginekologia i Poloznictwo. [Link]
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Alyahyaoy, H. A., et al. (2022). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]
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Anonymous. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. International Journal of Health and Pharmaceutical. [Link]
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Al-Sodies, S. A., et al. (2023). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 28(13), 5038. [Link]
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Sharma, S., et al. (2023). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au, 3(5), 458-479. [Link]
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Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-859. [Link]
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Al-Amiery, A. A., et al. (2023). Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. [Link]
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Lhermitte, M., et al. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. Cell Chemical Biology, 31(9), 2311-2323.e7. [Link]
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Wang, C., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Bioinformatics, 23(1), 470. [Link]
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Gökce, H., et al. (2016). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. ResearchGate. [Link]
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de Carvalho, C. C. C. R., & Fernandes, P. (2022). Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. Frontiers in Microbiology, 13, 840884. [Link]
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Asif, M. (2015). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. International Journal of Research and Development in Pharmacy and Life Sciences, 4(2), 1544-1557. [Link]
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EUCAST. (n.d.). EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
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Zemtsova, M. N., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(15), 5773. [Link]
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CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
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EUCAST. (2022). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
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CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. [Link]
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Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 12(4), 143. [Link]
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Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1435-1440. [Link]
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Papić, N., et al. (2024). Antimicrobial Resistance Profile and Molecular Screening for the penA-60.001 Allele in Neisseria gonorrhoeae Detected in Zagreb County, Croatia. Medicina, 60(5), 756. [Link]
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Bury, N. (2023). Exploring Targeted Protein Degradation as a New Strategy to Tackle Antimicrobial Resistance. News-Medical.net. [Link]
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Application Notes & Protocols: In Vitro Anticancer Evaluation of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol
Executive Summary
The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1] Derivatives of 1,2,4-triazole have demonstrated significant cytotoxic effects against various cancer cell lines, such as those from breast, cervical, and liver cancers.[2] This document provides a comprehensive technical guide for the initial in vitro anticancer evaluation of a specific derivative, 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol (designated herein as Cpd-MPTT).
This guide is designed for researchers in oncology, drug discovery, and pharmacology. It outlines a logical, tiered experimental workflow, starting with broad cytotoxicity screening and progressing to more detailed mechanistic assays. Each protocol is presented with an emphasis on scientific causality, self-validating controls, and data integrity, empowering researchers to generate robust and reproducible results.
Compound Profile: 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol (Cpd-MPTT)
-
Structure:
-
IUPAC Name: 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol
-
Core Scaffold: 1,2,4-triazole-3-thiol
-
-
Physicochemical Properties & Handling:
-
Appearance: Typically a white to off-white solid.
-
Tautomerism: The triazole-thiol core exists in thione-thiol tautomeric forms. Spectroscopic analysis, such as IR, often shows the absence of a distinct S-H peak and the presence of N-H and C=S absorptions, indicating the thione form predominates in the solid state.[3]
-
Solubility: Most triazole derivatives are poorly soluble in water. For in vitro assays, a stock solution should be prepared in 100% dimethyl sulfoxide (DMSO).[4][5] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the solid compound at 4°C, protected from light and moisture. DMSO stock solutions should be aliquoted and stored at -20°C to prevent degradation and repeated freeze-thaw cycles.[6]
-
Experimental Strategy: A Tiered Approach
A systematic evaluation is crucial to characterize the anticancer potential of a novel compound.[7] The following workflow provides a logical progression from identifying general bioactivity to elucidating the mechanism of action.
Figure 1. A tiered experimental workflow for in vitro anticancer evaluation.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Scientific Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[10]
Materials:
-
Cpd-MPTT
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) and a non-cancerous control cell line (e.g., HEK293 or fibroblasts).
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[6]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well flat-bottom cell culture plates.
-
Positive Control: Doxorubicin or Cisplatin.
-
Microplate spectrophotometer (reader).
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Preparation & Treatment: Prepare a 2X working stock of Cpd-MPTT and the positive control drug by serially diluting the DMSO stock in serum-free medium. Remove the old medium from the cells and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Self-Validating Controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Wells containing medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.[11]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[9][10]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[10]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[6] Measure the absorbance at a wavelength of 570 nm.[9]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Example Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Cpd-MPTT | MCF-7 | 12.5 |
| Cpd-MPTT | A549 | 28.7 |
| Cpd-MPTT | HepG2 | 16.2 |
| Cpd-MPTT | HEK293 | >100 |
| Doxorubicin | MCF-7 | 0.8 |
Note: Data are hypothetical and for illustrative purposes. Similar 1,2,4-triazole-3-thiol derivatives have shown IC₅₀ values in the range of 2–17 µM against various cancer cell lines.[12]
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Scientific Rationale: A key question following a positive cytotoxicity result is whether the compound induces programmed cell death (apoptosis) or necrosis. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13] Dual staining allows for the differentiation of four cell populations via flow cytometry:
-
Live cells: Annexin V-negative / PI-negative
-
Early Apoptotic cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
Materials:
-
Annexin V-FITC / PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer).[15]
-
6-well plates.
-
Flow cytometer with a 488 nm laser.
-
Positive Control: Staurosporine or Camptothecin.[13]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Cpd-MPTT at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include untreated, vehicle, and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[16] Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate quadrant plots. Gate the cell populations to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Figure 2. Workflow for Annexin V/PI apoptosis assay.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Scientific Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[17] Propidium iodide stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content.[18] Flow cytometry can then be used to generate a histogram where cells in G0/G1 phase (2n DNA content) form one peak, cells in G2/M phase (4n DNA content) form a second peak, and cells in S phase (actively synthesizing DNA) are distributed between the two peaks.[19] Treatment with RNase is essential to prevent the staining of double-stranded RNA.[20]
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 0.1% Sodium Citrate and 0.1% Triton X-100).
-
RNase A solution (100 µg/mL).
-
Ice-cold 70% ethanol.
-
PBS.
-
Flow cytometer.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells and treat with Cpd-MPTT at IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours) to observe time-dependent effects.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[20][21]
-
Storage/Incubation: Incubate cells on ice or at 4°C for at least 30 minutes. Cells can be stored at 4°C in ethanol for several weeks.[21]
-
Staining:
-
Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) and discard the ethanol.
-
Wash the pellet twice with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Use software with a cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
Potential Mechanisms and Further Research
The anticancer activity of 1,2,4-triazole derivatives is often multi-faceted.[1] Based on the results from the above assays, further investigation can be directed toward specific molecular targets.
-
Enzyme Inhibition: Triazoles are known inhibitors of various enzymes crucial for cancer progression, including kinases (e.g., VEGFR-2), topoisomerases, and STAT3.[1]
-
Apoptosis Induction: If Cpd-MPTT is found to induce apoptosis, Western blot analysis can be performed to probe for key apoptotic markers like cleaved Caspase-3, cleaved PARP, and changes in the expression of Bcl-2 family proteins.
-
Molecular Docking: Computational molecular docking studies can predict the binding affinity and interaction of Cpd-MPTT with the active sites of known cancer-related proteins, providing a theoretical basis for its mechanism of action.[1][22]
References
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Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved from [Link]
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Šermukšnytė, A., Kantminienė, K., Jonuškienė, I., Tumosienė, I., & Petrikaitė, V. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals (Basel), 15(8), 1026. Available at: [Link]
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Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Current issues in pharmacy and medicine: science and practice. Available at: [Link]
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Al-Ostoot, F. H., et al. (2021). In Vitro Activities of Investigational Triazoles against Fusarium Species: Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Test Results. Antimicrobial Agents and Chemotherapy, 65(11), e01234-21. Available at: [Link]
-
Khan, I., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(21), 7578. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (2021). Springer Nature Experiments. Available at: [Link]
-
Bekircan, O., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 21(11), 1449. Available at: [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). MDPI. Available at: [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Chemistry & Biodiversity. Available at: [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Available at: [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). ResearchGate. Available at: [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology. Available at: [Link]
-
Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. (2016). PubMed. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]
-
Solubility of triazole? (2017). ResearchGate. Available at: [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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Potential Anticancer Activity of Novel Triazoles and Related Derivatives. (2024). ResearchGate. Available at: [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. Available at: [Link]
-
Analysis of Cell Cycle Position in Mammalian Cells. (2012). Journal of Visualized Experiments. Available at: [Link]
-
Annexin V-FITC/PI Staining. (2016). Bio-protocol. Available at: [Link]
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Application Notes and Protocols for Evaluating the Antioxidant Activity of 1,2,4-Triazole-3-thiol Compounds
Introduction: The Antioxidant Potential of 1,2,4-Triazole-3-thiol Scaffolds
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1] A particularly intriguing class of these heterocycles are the 1,2,4-triazole-3-thiol derivatives. The presence of the thiol (-SH) group, along with the unique electronic configuration of the triazole ring, suggests a significant potential for antioxidant activity.
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of many diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3] Synthetic antioxidants, such as derivatives of 1,2,4-triazole, represent a promising avenue for therapeutic intervention by mitigating oxidative damage.[2] The antioxidant capacity of 1,2,4-triazole-3-thiol compounds is often attributed to their ability to donate a hydrogen atom from the thiol group or the N-H group of the triazole ring, thereby neutralizing free radicals.[4] The presence of electron-donating groups on the triazole scaffold has been shown to enhance this antioxidant activity.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized assays to reliably evaluate the antioxidant potential of novel 1,2,4-triazole-3-thiol compounds. The protocols detailed herein are designed to be robust and reproducible, enabling the effective screening and characterization of new chemical entities.
Part 1: Foundational In Vitro Antioxidant Assays
A preliminary assessment of antioxidant activity is typically achieved through a battery of in vitro chemical assays. These methods are generally rapid, cost-effective, and suitable for high-throughput screening of compound libraries. The most common assays rely on spectrophotometric detection of changes in the color of radical species or metal complexes upon interaction with an antioxidant.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is one of the most widely used methods for evaluating the free radical scavenging ability of antioxidants.[2] The DPPH radical is a stable, deep purple-colored free radical with a characteristic absorbance maximum around 517 nm.[2][4] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow.[4] The decrease in absorbance is directly proportional to the radical scavenging activity of the compound.[2]
Causality of Experimental Choices: The choice of DPPH as a radical source is due to its stability and commercial availability, which ensures reproducibility. The use of a spectrophotometer allows for precise quantification of the reaction. Methanol or ethanol are common solvents as they readily dissolve both the DPPH radical and a wide range of organic compounds.
Experimental Workflow: DPPH Assay
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Detailed Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS•⁺ Radical Cation Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation. [6][7] * Working ABTS•⁺ Solution: Before use, dilute the stock ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. [6] * Test Compounds and Standard: Prepare serial dilutions of the 1,2,4-triazole-3-thiol compounds and a standard (e.g., Trolox) in the appropriate solvent.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the test compound or standard at various concentrations to a defined volume (e.g., 190 µL) of the diluted ABTS•⁺ solution.
-
Mix and incubate the reaction mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•⁺ scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•⁺ solution without the sample and A_sample is the absorbance in the presence of the sample. [6] * The results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex with an absorbance maximum at 593 nm. [8]The change in absorbance is proportional to the reducing power of the antioxidants in the sample. [9] Causality of Experimental Choices: This assay directly measures the electron-donating capacity of a compound. The acidic pH (3.6) of the FRAP reagent ensures the solubility of the iron. The TPTZ ligand forms a stable and intensely colored complex with Fe²⁺, allowing for sensitive spectrophotometric detection.
Experimental Workflow: FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Detailed Protocol: FRAP Assay
-
Reagent Preparation:
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing 25 mL of 300 mM acetate buffer (pH 3.6), 2.5 mL of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 2.5 mL of 20 mM ferric chloride (FeCl₃·6H₂O) solution. [8]Warm the reagent to 37°C before use.
-
Test Compounds: Prepare dilutions of the 1,2,4-triazole-3-thiol compounds in a suitable solvent.
-
Standard: Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
-
Data Analysis:
-
The FRAP value is determined by comparing the change in absorbance of the test sample with that of the ferrous sulfate standard curve.
-
The results are expressed as µM of Fe(II) equivalents per µM of the test compound.
-
Part 2: Data Interpretation and Structure-Activity Relationship Insights
The antioxidant activity of 1,2,4-triazole-3-thiol derivatives is significantly influenced by their chemical structure. Generally, the presence of electron-donating groups (e.g., -OH, -NH₂, -OCH₃) on the phenyl ring attached to the triazole nucleus enhances the antioxidant capacity. [4][5]These groups can stabilize the resulting radical after hydrogen or electron donation. Conversely, electron-withdrawing groups tend to decrease the antioxidant activity. [4]The thiol group (-SH) itself is a key contributor to the radical scavenging activity.
Summary of Key Assay Parameters
| Assay | Principle | Wavelength | Standard | Key Output |
| DPPH | Radical Scavenging | ~517 nm | Ascorbic Acid, Trolox | IC₅₀ |
| ABTS | Radical Cation Scavenging | ~734 nm | Trolox | IC₅₀, TEAC |
| FRAP | Ferric Ion Reduction | ~593 nm | FeSO₄ | Fe(II) Equivalents |
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antioxidant properties of 1,2,4-triazole-3-thiol compounds. A multi-assay approach is highly recommended, as different assays reflect different aspects of antioxidant mechanisms. By combining the results from the DPPH, ABTS, and FRAP assays, researchers can gain a comprehensive understanding of the antioxidant potential of their novel compounds, facilitating the identification of promising candidates for further development as therapeutic agents against oxidative stress-related diseases.
References
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Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega. Available at: [Link]
-
Antioxidant Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]
-
Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Antioxidant Activity of Heterocyclic Compounds: Research Guide & Papers. PapersFlow. Available at: [Link]
-
A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. Preprints.org. Available at: [Link]
-
Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. International Journal of Drug Delivery Technology. Available at: [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. MDPI. Available at: [Link]
-
Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Concentration dependant FRAP assay of steroidal heterocyclic compounds... ResearchGate. Available at: [Link]
-
Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. National Institutes of Health. Available at: [Link]
-
Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. Scientific Research Publishing. Available at: [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]
-
Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review. PubMed. Available at: [Link]
-
Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC. Available at: [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]
-
ABTS Antioxidant Assay Kit. Zen-Bio. Available at: [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. japsonline.com [japsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. protocols.io [protocols.io]
- 8. Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene [scirp.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocols: Metal Complex Formation with 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and characterization of metal complexes using 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol as a versatile ligand. While direct literature on this specific substituted triazole is emerging, this guide is built upon the well-established and robust chemistry of analogous 4-substituted-amino-5-alkyl/aryl-4H-1,2,4-triazole-3-thiols. We present a putative, high-yield synthesis for the ligand, detailed protocols for complexation with various transition metals (e.g., Cu(II), Zn(II), Ni(II)), and a thorough discussion of analytical techniques essential for structural elucidation and purity confirmation. The causality behind experimental choices is explained, empowering researchers to optimize these protocols for their specific metal ions and applications, which often include the development of novel antimicrobial and anticancer agents.[1][2][3]
Introduction: The Scientific Rationale
The 1,2,4-triazole heterocycle is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[2][4] The introduction of a thiol group at the 3-position and an amino-alkyl substituent at the 4-position creates a powerful chelating agent with multiple donor sites. The ligand, 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol, exists in a thione-thiol tautomerism, which is crucial for its coordination behavior.
The primary value of forming metal complexes with such ligands lies in the synergistic enhancement of biological activity. Chelation of the triazole ligand to a metal ion can significantly alter its physicochemical properties, such as lipophilicity, stability, and interaction with biological targets. This often leads to metal complexes with superior therapeutic efficacy compared to the free ligand.[1][5] This guide provides the foundational methods to synthesize and characterize these promising compounds.
Synthesis of the Ligand: 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol
The synthesis of the target ligand can be achieved through a reliable multi-step process starting from readily available reagents. The general strategy involves the formation of a substituted thiocarbohydrazide followed by cyclization.
Proposed Synthetic Pathway
The pathway begins with the reaction of carbon disulfide with a propyl-substituted hydrazine, followed by reaction with a methyl-source to form the key intermediate, which is then cyclized. A more common and adaptable route for analogous compounds starts with an acid hydrazide which is converted to a potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate.[1][4] For our specific target, a plausible route starts with acetyl hydrazide.
Caption: Generalized metal complex formation.
General Protocol for Metal Complex Synthesis
This protocol can be adapted for various divalent metal salts (e.g., acetates, chlorides, nitrates). Metal acetates are often preferred as they act as a base to facilitate the deprotonation of the ligand. [6]
-
Ligand Solution Preparation: Dissolve the ligand, 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol, (2 mmol) in a suitable solvent such as hot methanol or ethanol (20-30 mL). [6]Gentle heating may be required to ensure complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (e.g., Zinc(II) acetate dihydrate, Copper(II) acetate monohydrate, Nickel(II) acetate tetrahydrate) (1 mmol) in the same solvent (15-20 mL).
-
Complexation Reaction: Add the metal salt solution dropwise to the hot, stirring ligand solution.
-
Reaction & Precipitation: Stir the resulting mixture vigorously and reflux for 2-4 hours. [6]A change in color and the formation of a precipitate usually indicates complex formation.
-
Isolation: Allow the mixture to cool to room temperature. Collect the colored precipitate by filtration.
-
Washing & Drying: Wash the product several times with the solvent (e.g., hot methanol) to remove any unreacted starting materials, followed by a wash with diethyl ether. [7]7. Drying: Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
Characterization of Ligand and Metal Complexes
Confirming the identity, structure, and purity of the synthesized compounds is critical. A combination of spectroscopic and analytical techniques is required. [8][9]
Key Analytical Techniques
-
FT-IR Spectroscopy: This is a primary tool to confirm coordination.
-
Ligand: Look for a characteristic ν(S-H) band around 2500-2600 cm⁻¹ (if in thiol form) and a strong ν(C=S) band. [10]The ν(N-H) of the amino group will also be present.
-
Complex: The disappearance of the ν(S-H) band is strong evidence of deprotonation and coordination via sulfur. [7]Shifts in the ν(C=N) and ν(N-N) bands of the triazole ring also indicate nitrogen involvement. The appearance of new, weaker bands in the far-IR region (below 600 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) vibrations. [6]* ¹H & ¹³C NMR Spectroscopy: Essential for confirming the ligand structure and for studying diamagnetic complexes (e.g., Zn(II), Cd(II)).
-
Ligand: The ¹H NMR spectrum should show a singlet for the S-H proton (often broad, around 13-14 ppm in DMSO-d₆) and a signal for the N-H proton. [3][10]All other expected proton signals (methyl, propyl) should be present in the correct integration and multiplicity.
-
Complex: Upon complexation, the S-H signal disappears. The chemical shifts of protons near the coordination sites (e.g., the N-H proton) will shift, providing evidence of the coordination mode. [3]* UV-Visible Spectroscopy: Provides information about the electronic transitions and geometry of the complexes.
-
Ligand: Shows intense bands corresponding to π→π* and n→π* transitions.
-
Complex: These ligand-centered bands may shift upon coordination. For transition metal complexes (e.g., Ni(II), Cu(II)), the appearance of new, weaker bands in the visible region corresponding to d-d transitions can help suggest the coordination geometry (e.g., tetrahedral vs. square planar). [8][7]* Elemental Analysis (CHNS) & Mass Spectrometry: These techniques are used to confirm the empirical formula and molecular weight of the synthesized compounds, respectively, which validates the proposed stoichiometry of the complexes. [6]
-
Representative Characterization Data
The following table summarizes expected spectroscopic data based on literature for analogous compounds.
| Compound Type | Technique | Expected Key Observations |
| Free Ligand | FT-IR (cm⁻¹) | ν(N-H): ~3250, ν(S-H): ~2550, ν(C=N): ~1610 |
| ¹H NMR (ppm in DMSO-d₆) | δ ~13.5 (s, 1H, SH), δ ~5.5 (t, 1H, NH), signals for CH₃ and C₃H₇ | |
| [Zn(L)₂] Complex | FT-IR (cm⁻¹) | Disappearance of ν(S-H), shift in ν(C=N), new ν(Zn-S) and ν(Zn-N) bands |
| ¹H NMR (ppm in DMSO-d₆) | Disappearance of SH signal, downfield shift of NH signal | |
| [Ni(L)₂] Complex | FT-IR (cm⁻¹) | Disappearance of ν(S-H), shift in ν(C=N), new ν(Ni-S) and ν(Ni-N) bands |
| UV-Vis (nm) | Ligand bands shifted, new d-d transition bands appear in the visible region |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low yield of ligand | Incomplete cyclization; loss of product during workup. | Increase reflux time or use a stronger base for cyclization. Be careful with pH adjustment during precipitation to avoid redissolving the product. |
| No complex precipitation | Incorrect solvent; complex is soluble; incorrect pH. | Try a less polar solvent. Try to precipitate the complex by adding a non-solvent (e.g., hexane). Ensure the medium is suitable for deprotonation (if using metal halides, add a non-coordinating base like triethylamine). |
| Impure complex | Unreacted starting materials co-precipitated. | Thoroughly wash the final product with hot solvent in which the starting materials are soluble but the complex is not. Recrystallization can be attempted if a suitable solvent system is found. |
| Ambiguous characterization | Complex is paramagnetic (for NMR); low-quality spectra. | For paramagnetic complexes (Co(II), Ni(II), Cu(II)), rely on FT-IR, UV-Vis, and elemental analysis. Ensure samples are dry and pure before analysis. |
Conclusion
The protocols and principles outlined in this application note provide a robust framework for the successful synthesis and characterization of metal complexes with 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol. By understanding the underlying coordination chemistry and employing the detailed analytical methods, researchers can confidently prepare and validate novel compounds. The versatility of this ligand system opens avenues for developing new metallodrugs and functional materials, making this an exciting area for further exploration in drug discovery and coordination chemistry.
References
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available from: [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. OUCI. Available from: [Link]
-
Deswal, Y., Asija, S., Kumar, D., Jindal, D. K., Chandan, G., Panwar, V., Saroya, S., & Kumar, N. (2022). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Research on Chemical Intermediates, 48(2), 703–729. Available from: [Link]
-
Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [1][2][8]triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharma Sciences and Research (IJPSR). Available from: [Link]
-
Pattanayak, P., & Sharma, P. (2009). Synthesis and evaluation of 4-amino-5-phenyl-4H--[1][2][8]triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127-135. Available from: [Link]
-
Yousif, E., Majeed, A., Al-Sammarrae, K., Salih, N., Gafil, J., & Al-Jibouri, M. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemical and Pharmaceutical Research, 5(12), 659-664. Available from: [Link]
-
Al-Amiery, A. A. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia Polska. Available from: [Link]
-
Mamedov, V. A., Kalmas, E. S., Mironova, E. V., Gubaidullin, A. T., Rizvanov, I. K., & Latypov, S. K. (2018). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 23(1), 163. Available from: [Link]
-
Yousif, E., Majeed, A., Al-Sammarrae, K., Salih, N., Gafil, J., & Al-Jibouri, M. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. Available from: [Link]
-
Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 28(5), 559-567. Available from: [Link]
-
Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. (2023). European Journal of Chemistry, 14(1), 11-19. Available from: [Link]
-
Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. (2015). Dalton Transactions, 44(35), 15586-15597. Available from: [Link]
-
Pattanayak, P., & Sharma, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H--[1][2][8]triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19, 127-135. Available from: [Link]
-
Bayrak, H., Demirbas, A., Bektas, H., Karaoglu, S. A., & Demirbas, N. (2010). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. Turkish Journal of Chemistry, 34(6), 835-846. Available from: [Link]
-
Singh, N. K., Singh, S. B., Srivastava, A., & Singh, N. (2017). Synthesis, Characterization of 1,2,4-triazole Schiff Base Derived 3d-metal Complexes: Induces Cytotoxicity in HepG2, MCF-7 Cell Line, BSA Binding Fluorescence and DFT Study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 171, 246-257. Available from: [Link]
-
Anion-Induced Coordination Versatility of 1H-1,2,4-Triazole-3-thiol (HtrzSH) Affording a New Hybrid System of Cadmium(II) Polymers: Synthesis, Structure, and Luminescent Properties. (2008). Crystal Growth & Design, 8(9), 3357–3366. Available from: [Link]
-
Metal complexes of Schiff base: Preparation, characterization and antibacterial activity. (2015). Journal of Saudi Chemical Society, 19(1), 7-13. Available from: [Link]
-
Yousif, E., Al-Jibouri, M., & Haddad, R. (2013). Synthesis and characterization of some transition metal (II) complexes with 1,2,4-triazole schiff base. Journal of Chemical and Pharmaceutical Research, 5(2), 209-215. Available from: [Link]
-
Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. (2022). International Journal of Science and Research Archive, 7(2), 466-473. Available from: [Link]
Sources
- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation | European Journal of Chemistry [eurjchem.com]
- 6. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol [ouci.dntb.gov.ua]
- 9. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing the synthesis of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol
The following guide serves as the Technical Support Center for the synthesis and optimization of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol .
This document is structured to address the specific challenges of constructing the N-N-C linkage (4-propylamino) while preserving the thione/thiol functionality, a common point of failure due to competing S-alkylation.
Ticket Subject: Protocol Optimization for 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Strategic Analysis
The target molecule contains three distinct functionalities requiring careful orchestration:
-
1,2,4-Triazole Core: The thermodynamic sink of the reaction.
-
3-Thiol/Thione Group: Highly nucleophilic; prone to S-alkylation (undesired) over N-alkylation.
-
4-(Propylamino) Group: An exocyclic N-N linkage.
Critical Warning: Direct alkylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with propyl halides (e.g., 1-bromopropane) will almost exclusively yield the S-propyl derivative (thioether) due to the higher nucleophilicity of the sulfur atom.
Recommended Route: The "Golden Path" utilizes a Reductive Amination strategy. We first synthesize the 4-amino parent scaffold, form a Schiff base with propanal, and selectively reduce the imine. This bypasses S-alkylation entirely.
The "Golden Path" Master Protocol
Phase A: Synthesis of the Parent Scaffold (4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol)
Rationale: This establishes the heterocyclic core using the Reid-Hogarth method, ensuring the N4-amino handle is in place.
Reagents: Acetohydrazide (1.0 eq), Carbon Disulfide (
-
Salt Formation: Dissolve KOH in absolute ethanol at
. Add acetohydrazide. -
Dithiocarbamate Generation: Add
dropwise (exothermic). Stir at room temperature (RT) for 12–16 hours. A yellow precipitate (Potassium dithiocarbazinate) will form. -
Filtration: Filter the potassium salt, wash with cold diethyl ether, and dry. Do not purify further.
-
Cyclization: Suspend the potassium salt in water (or hydrazine hydrate solution).[1] Add excess hydrazine hydrate (2.0 eq).
-
Reflux: Reflux until
evolution ceases (approx. 4–6 hours). The solution will turn green, then clear/amber. -
Isolation: Cool to
. Acidify with Conc.[2] HCl to pH 3–4. The white solid (Parent Scaffold) precipitates.[2][3] Recrystallize from Ethanol/Water.[2][4]
Phase B: Reductive Alkylation (The Optimization)
Rationale: Formation of the propylidene intermediate protects the amine and directs the reduction solely to the exocyclic nitrogen.
Reagents: Parent Scaffold (from Phase A), Propanal (Propionaldehyde, 1.1 eq), Sodium Borohydride (
-
Imine Formation: Dissolve the Parent Scaffold in Methanol. Add Propanal and 2 drops of glacial acetic acid.
-
Reflux: Reflux for 2–4 hours. Monitor TLC for disappearance of the amine.
-
Reduction: Cool the mixture to
. Add portion-wise (gas evolution!). -
Workup: Stir at RT for 2 hours. Quench with water.[1][2][3][4][5] Evaporate methanol. Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol to obtain the target 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol .
Visualization of Reaction Logic[4][5]
The following diagram illustrates the critical decision pathways and the mechanism of the recommended route.
Caption: Pathway comparison showing the failure mode of direct alkylation (Red) vs. the success of reductive amination (Green).
Analytical Data Reference Table
Use this table to validate your intermediate and final products.
| Compound Stage | Appearance | Key IR Signals ( | Key |
| K-Salt Intermediate | Yellow/Gold Solid | 1050 (C=S), Broad NH | N/A (Salt) |
| Parent Scaffold (4-Amino) | White/Off-white Needles | 3300-3100 ( | |
| Schiff Base (Intermediate) | Pale Yellow Solid | 1610-1620 (C=N exocyclic) | |
| Target Product | White Crystalline Solid | 3250 (NH secondary), 2560 (SH) |
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting a product that doesn't dissolve in base, and the SH peak is missing in NMR."
Diagnosis: You likely performed S-alkylation .
Cause: If you used propyl bromide/iodide directly on the 4-amino parent, the sulfur atom (being a soft nucleophile) attacked the alkyl halide.
Solution: Switch to the Reductive Amination protocol (Phase B above). If you must use alkyl halides, you would need to protect the thiol as a benzyl thioether first, alkylate the amine, and then deprotect (Na/liq.
Issue 2: "My yield for the cyclization (Phase A) is very low (<30%)."
Diagnosis: Incomplete dithiocarbazinate formation or premature acidification. Fixes:
-
Ensure the
addition is slow and the stirring is vigorous (12h minimum). -
Hydrazine Excess: Ensure you use at least a 2-fold excess of hydrazine hydrate during cyclization.
-
Acidification: When acidifying to precipitate the parent triazole, do not go below pH 3. If it is too acidic (pH 1), the triazole may form a soluble hydrochloride salt and remain in the filtrate. Adjust to pH 4–5 carefully.
Issue 3: "The Schiff base intermediate is oiling out and won't crystallize."
Diagnosis: Presence of residual water or unreacted propanal. Fixes:
-
Use Methanol as the solvent rather than Ethanol for the Schiff base step; it is easier to remove.
-
If it oils out, add a seed crystal or scratch the glass.
-
You can proceed to the
reduction directly with the crude oil if TLC confirms the consumption of the primary amine.
Issue 4: "Is the product a Thiol (-SH) or a Thione (=S)?"
Technical Insight: In the solid state and in polar solvents (DMSO), these compounds exist predominantly as the Thione (NH-C=S) tautomer.
Verification: In NMR, the "SH" proton often appears very downfield (
Advanced Troubleshooting Flowchart
Caption: Logic flow for diagnosing common synthesis failures based on NMR signatures.
References
-
Reid-Hogarth Synthesis of 4-amino-1,2,4-triazole-3-thiols
- Source: ResearchG
- Context: Standard protocol for the cyclization of potassium dithiocarbazin
-
Link:
-
Reductive Amination of Triazoles
- Source: MDPI Molecules.
- Context: Methodology for functionalizing amino-triazoles via Schiff bases to avoid S-alkyl
-
Link:
-
Antimicrobial Evaluation & Spectral Data
- Source: Academia.edu.
- Context: NMR and IR characterization data for 4-amino-5-substituted-1,2,4-triazole-3-thiols.
-
Link:
Disclaimer: All chemical synthesis should be performed in a fume hood by trained personnel. Standard PPE (gloves, goggles, lab coat) is mandatory, particularly when handling Carbon Disulfide (neurotoxin) and Hydrazine Hydrate (carcinogen/corrosive).
Sources
Technical Support Center: Stability & Handling of 4-Alkylamino-1,2,4-Triazole-3-Thiols
The following guide serves as a specialized Technical Support Center for researchers working with 4-alkylamino-1,2,4-triazole-3-thiol compounds. This content is structured to address the unique physiochemical behaviors of this scaffold, specifically the thiol-thione tautomerism and oxidative sensitivity .
Status: Operational Operator: Senior Application Scientist Case ID: TRZ-SH-STAB-001
Core Chemistry & Stability Overview
User Question: I am observing inconsistent purity results and "ghost peaks" in my HPLC chromatograms for my triazole-thiol analog. Is my compound degrading, or is this an analytical artifact?
Scientist Response: This is the most common inquiry regarding this scaffold. You are likely observing a combination of oxidative dimerization (degradation) and tautomeric equilibrium (analytical artifact).
The Mechanism
4-alkylamino-1,2,4-triazole-3-thiols exist in a dynamic equilibrium between the thiol (SH) and thione (NH=C=S) forms. While the thione form often predominates in the solid state and neutral solution, the thiol form is the reactive species responsible for oxidation.
-
Tautomerism: Rapid proton transfer between the Sulfur and the Ring Nitrogen causes peak broadening or splitting in HPLC if the timescale of separation is close to the timescale of interconversion.
-
Oxidation: The thiol group readily oxidizes to form a disulfide dimer (R-S-S-R).[1] This is irreversible under standard analysis conditions and represents true degradation.
Visualization: Degradation vs. Equilibrium
The following diagram illustrates the difference between the reversible tautomerism and the irreversible oxidation pathway.
Figure 1: The conversion from Thione to Thiol is reversible (tautomerism), whereas the pathway to Disulfide via the Thiolate anion is the primary degradation route.
Troubleshooting Guide: Analytical Challenges
User Question: My peak shapes are tailing significantly, and retention times shift between runs. How do I stabilize the method?
Scientist Response: Standard C18 gradients often fail for these compounds due to their acidity (pKa ~6-8 for the thiol) and metal chelating ability.
Troubleshooting Protocol:
| Issue | Root Cause | Corrective Action |
| Peak Splitting | Tautomer separation on-column. | Increase Column Temp: Run at 40°C–50°C to accelerate tautomer exchange, merging peaks into a single sharp band. |
| Fronting/Tailing | Interaction with silanols or metal impurities in silica. | Buffer pH: Maintain pH < 3.0 (protonates the thiol, suppressing the reactive thiolate form). Add Modifier: Use 0.1% TFA or Formic Acid. |
| Ghost Peaks | On-column oxidation or metal chelation. | Add EDTA: Add 0.1 mM EDTA to the aqueous mobile phase to sequester trace metals (Fe, Cu) that catalyze oxidation. |
| Retention Shift | pH sensitivity of the zwitterionic ring. | Buffer Capacity: Use 10-20mM Phosphate or Ammonium Acetate rather than simple acid/water mixtures to lock the ionization state. |
Forced Degradation Protocols (Stress Testing)[2]
User Question: I need to validate a stability-indicating method. What stress conditions are most relevant for this specific triazole class?
Scientist Response: Do not blindly follow generic ICH Q1A templates. Triazole-thiols are uniquely sensitive to oxidation and base, but remarkably stable to acid and heat.
Recommended Stress Protocol:
| Stress Type | Condition | Expected Outcome | Mechanism |
| Acid Hydrolysis | 0.1N - 1N HCl, 60°C, 24h | Stable. Minimal degradation expected. | Triazole rings are resistant to acid hydrolysis. |
| Base Hydrolysis | 0.1N NaOH, RT, 4h | High Degradation. Rapid disulfide formation. | Base generates the thiolate anion (R-S⁻), accelerating oxidation.[2] |
| Oxidation | 3% H₂O₂, RT, 1-4h | Complete Degradation. Formation of Sulfonic acids (R-SO₃H) or Disulfides. | Direct attack on the sulfur atom. |
| Photostability | UV/Vis (1.2M Lux hours) | Variable. Check for ring cleavage. | The N-N bond in the hydrazine moiety may be UV labile. |
Experimental Workflow Visualization:
Figure 2: Workflow for forced degradation. Note that Base and Oxidative stress samples require immediate quenching to prevent "runaway" degradation before analysis.
Formulation & Excipient Compatibility
User Question: We are seeing discoloration (yellowing) in our solid dosage prototypes. What excipients should we avoid?
Scientist Response: The "4-alkylamino" group (a hydrazine-like moiety) and the thiol group present two specific incompatibility risks.
-
Maillard-Type Reactions: If your compound has a free -NH group (secondary amine on the 4-position), it can react with reducing sugars (Lactose, Fructose) to form glycosylamines, leading to browning.
-
Recommendation: Use Mannitol or Microcrystalline Cellulose (MCC) instead of Lactose.
-
-
Metal-Catalyzed Oxidation: Trace metals (Iron, Copper) in excipients like Talc or Magnesium Stearate can catalyze the Thiol-to-Disulfide oxidation.
-
Recommendation: Use high-purity grades of excipients or include a chelating agent (EDTA, Citric Acid) in the formulation.
-
References & Authority
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6][7] International Council for Harmonisation.[3]
-
Tautomerism Analysis. Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science. Validates the use of HPLC-MS for distinguishing tautomers.
-
Thiol Oxidation Chemistry. Troubleshooting the oxidation of 1,2,4-triazole-3-thione to its dimer. BenchChem Technical Notes. Explains the pH-dependence of disulfide formation.
-
Synthesis & Structure. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives. ResearchGate. Provides NMR evidence (SH proton at 13-14 ppm) confirming the thione/thiol structural characteristics.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. youtube.com [youtube.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Schiff Base Formation
Welcome to the Technical Support Center for Schiff Base Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing imines (Schiff bases). Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles. Our focus is on the causality behind experimental choices, ensuring you not only solve immediate issues but also build a deeper understanding of the reaction mechanism.
Frequently Asked Questions (FAQs)
Q1: My Schiff base reaction is not proceeding to completion or the yield is very low. What are the most likely causes?
Low yield or incomplete conversion in Schiff base synthesis is a common issue that typically stems from the reversible nature of the reaction. The formation of an imine from an aldehyde or ketone and a primary amine is an equilibrium process that produces water as a byproduct.[1] To drive the reaction forward, this water must be effectively removed.
Troubleshooting Steps:
-
Water Removal: The most critical factor is the removal of water. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene, is a highly effective method for physically removing water from the reaction mixture.[2]
-
Dehydrating Agents: The addition of a dehydrating agent like molecular sieves (3Å or 4Å), anhydrous magnesium sulfate (MgSO₄), or sodium sulfate (Na₂SO₄) directly to the reaction mixture can sequester the water as it is formed.[2][3]
-
-
Catalysis: While many Schiff base formations proceed without a catalyst, acid or base catalysis can significantly increase the reaction rate.
-
Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid (p-TsOH), can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3]
-
Base Catalysis: In some cases, a weak base like triethylamine (TEA) can be used.[4]
-
Q2: What is the optimal pH for Schiff base formation, and why is it so critical?
The rate of Schiff base formation is highly dependent on the pH of the reaction medium. The optimal pH is typically mildly acidic, in the range of 4-5.[2][5] This represents a delicate balance:
-
Too Acidic (pH < 4): At low pH, the amine nucleophile becomes protonated (R-NH₃⁺), rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl carbon.[2][5][6]
-
Neutral to Alkaline (pH > 6): In this range, the initial nucleophilic addition of the amine to the carbonyl group can occur, but the subsequent dehydration of the carbinolamine intermediate to form the imine is the rate-limiting step and is slow.[5][6] This step is acid-catalyzed.
Therefore, a mildly acidic environment ensures a sufficient concentration of unprotonated, nucleophilic amine to initiate the reaction, while also providing enough acid to catalyze the rate-determining dehydration step.[2][5] However, the ideal pH can vary depending on the specific substrates and should be determined experimentally.[5][6]
Q3: How do I choose the right solvent for my Schiff base reaction?
The choice of solvent is crucial and depends on the solubility of your starting materials and the desired reaction temperature. Common solvents include:
-
Alcohols (Ethanol, Methanol): These are often good choices as they can dissolve a wide range of aldehydes, ketones, and amines.[4][7][8]
-
Aprotic Solvents (Toluene, Benzene, Dichloromethane, Chloroform): These are particularly useful when employing a Dean-Stark apparatus for water removal.[2][3][4]
-
Polar Aprotic Solvents (DMF, DMSO): These can be used for less soluble starting materials.[4]
-
Solvent-Free Conditions: In some cases, grinding the reactants together, sometimes with a catalytic amount of acid, can be an effective and environmentally friendly approach.[4][9]
-
Green Solvents: Water and supercritical CO₂ are being explored as environmentally benign alternatives to traditional organic solvents.[10]
Troubleshooting Guide: Deeper Dives into Specific Issues
Issue 1: My purified Schiff base decomposes over time. How can I improve its stability?
The primary pathway for Schiff base decomposition is hydrolysis, which is the reverse of the formation reaction.[2] Stability can be enhanced by:
-
Avoiding Moisture: Store the purified compound in a sealed container, ideally in a desiccator, to protect it from atmospheric moisture.[2][11]
-
Anhydrous Conditions: During workup and purification, use dry solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Avoiding Strong Acids and Bases: Schiff bases are susceptible to hydrolysis in both acidic and basic aqueous conditions.[2][12]
-
Temperature Control: Some Schiff bases can be thermally unstable. Avoid excessive heat during storage and handling.[11]
Issue 2: I'm having difficulty purifying my Schiff base. What are the best methods?
Purification can be challenging due to the potential for hydrolysis on silica gel, which is acidic.
-
Recrystallization: This is often the most effective method for purifying solid Schiff bases.[7][11] Common solvents for recrystallization include ethanol, methanol, or mixtures like benzene-petroleum ether.[11]
-
Column Chromatography: If chromatography is necessary, using neutral alumina is often preferred over silica gel to avoid acid-catalyzed hydrolysis.[11]
-
Washing: Washing the crude product with a solvent in which the starting materials are soluble but the Schiff base is not can be a simple and effective purification step.[7]
Issue 3: My reaction is producing significant side products. What are they and how can I minimize them?
Side reactions can compete with Schiff base formation, reducing the yield and complicating purification.
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic or basic conditions.[13] Careful control of pH and temperature can minimize this.
-
Polymerization: Some aldehydes, particularly aliphatic ones, are prone to polymerization.[2] Using dilute solutions and controlled addition of reactants can help.
-
Enamine Tautomerization: Schiff bases derived from aliphatic aldehydes with α-hydrogens can tautomerize to the more stable enamine form.[11]
Experimental Protocols
General Protocol for Schiff Base Synthesis via Reflux
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde or ketone (1.0 eq) in an appropriate solvent (e.g., ethanol, 10-20 mL).
-
Amine Addition: In a separate container, dissolve the primary amine (1.0-1.1 eq) in the same solvent (5-10 mL). Add the amine solution dropwise to the stirring aldehyde/ketone solution at room temperature.
-
Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent.[7]
Data Presentation
Table 1: Effect of Solvent and Catalyst on Schiff Base Yield
| Entry | Aldehyde/Ketone | Amine | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Ethanol | None | 4 | 75 |
| 2 | Benzaldehyde | Aniline | Ethanol | Acetic Acid | 2 | 92 |
| 3 | Benzaldehyde | Aniline | Toluene | p-TsOH | 3 | 95 |
| 4 | Acetophenone | 2-Aminopyridine | Ethanol | Acetic Acid | 24 | 40 |
| 5 | Acetophenone | 2-Aminopyridine | Toluene | None | 48 | 65 |
Note: This table is illustrative. Actual yields will vary depending on the specific substrates and reaction conditions.
Visualizing the Process
Schiff Base Formation Mechanism
The formation of a Schiff base is a two-step process involving a nucleophilic addition followed by a dehydration.
Caption: The two-step mechanism of Schiff base formation.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low-yield reactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
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- 13. reddit.com [reddit.com]
Technical Support Center: Enhancing the Biological Activity of 4-Alkylamino-1,2,4-triazoles
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis and optimization of 4-alkylamino-1,2,4-triazole derivatives. Our goal is to provide a practical, experience-driven resource to navigate common experimental hurdles and strategically enhance the biological potency of these promising scaffolds. The 1,2,4-triazole nucleus is a versatile pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1] This document consolidates troubleshooting advice, frequently asked questions, and detailed protocols to accelerate your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and challenges encountered during the early stages of working with 4-alkylamino-1,2,4-triazoles.
Q1: What are the most common and reliable starting points for synthesizing the 4-amino-1,2,4-triazole core structure?
A: A robust and widely used method begins with the reaction of a carboxylic acid with hydrazine or an aqueous hydrazine solution.[2] This initial step typically forms a hydrazide, which can then be further reacted. For instance, a multi-step protocol can start with symmetrical 4-amino-1,2,4-triazole, which is commercially available or can be synthesized, and then modified through condensation reactions to build complexity.[3] Another common approach involves the reaction of diacylhydrazines with aromatic amines in the presence of a dehydrating agent.[4]
Q2: I'm observing a low yield during the cyclization step to form the triazole ring. What are the likely causes and how can I improve it?
A: Low yields in triazole synthesis, particularly in reactions like the Pellizzari cyclization, are a frequent issue often stemming from incomplete dehydration or side reactions.[5]
-
Dehydrating Agent: Ensure your dehydrating agent (e.g., phosphorus pentoxide, zinc chloride, or triflic anhydride) is fresh and potent.[4][6] The efficiency of water removal is critical for driving the reaction towards cyclization.
-
Temperature: High temperatures can sometimes lead to decomposition.[5] Experiment with a temperature gradient to find the optimal balance between reaction rate and stability. Microwave-assisted synthesis can sometimes offer rapid, high-yield cyclization with reduced side products.[6]
-
Purity of Intermediates: The purity of the precursor, such as the acylhydrazide or amidrazone, is paramount. Purify this intermediate before the cyclization step to prevent the formation of unwanted side products.
Q3: How can I effectively monitor the progress of my triazole synthesis?
A: A dual-method approach is most effective.[5]
-
Thin-Layer Chromatography (TLC): TLC is excellent for qualitatively tracking the consumption of starting materials and the appearance of the product. Use a suitable eluent system that provides clear separation. Visualizing with UV light is standard, but staining with iodine or potassium permanganate can reveal UV-inactive spots.[5]
-
¹H NMR Spectroscopy: For a more definitive check, periodically take a small aliquot from the reaction, quench it, extract the compounds, and run a quick ¹H NMR. The appearance of characteristic peaks for the triazole ring protons provides clear evidence of product formation and can help identify major intermediates or side products.[5]
Q4: My final 4-alkylamino-1,2,4-triazole compound has poor solubility in aqueous buffers for my biological assays. What are my options?
A: This is a common challenge in drug development.
-
Salt Formation: If your compound has a basic nitrogen (like the terminal amino group on the alkyl chain), you can form a hydrochloride (HCl) or other pharmaceutically acceptable salt. This often dramatically improves aqueous solubility.
-
Formulation with Solubilizing Agents: For initial in vitro screening, you can often dissolve the compound in a minimal amount of DMSO and then dilute it into the aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological systems (typically keep it below 0.5%).
-
Structural Modification: If solubility issues persist and the compound class shows promise, this feedback should guide the next round of synthesis. Incorporating polar functional groups (e.g., hydroxyls, carboxylates) or employing isosteric replacements can improve physicochemical properties without sacrificing activity.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Synthesis & Purification Workflows
Successful enhancement of biological activity is predicated on the reliable synthesis and purification of analogs. This guide addresses common bottlenecks.
Problem: Formation of Multiple Products During N4-Alkylation
Attaching the alkylamino side chain to the N4 position of the triazole can sometimes lead to alkylation at N1 or N2, or dialkylation.
Troubleshooting Steps:
-
Choice of Base: A bulky, non-nucleophilic base can sterically hinder alkylation at the more crowded N1/N2 positions. Consider using bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of smaller bases like sodium hydride.
-
Solvent Selection: The polarity of the solvent can influence the reactivity of the different nitrogen atoms. Aprotic polar solvents like DMF or acetonitrile are commonly used. It is worth screening a few different solvents to optimize regioselectivity.
-
Protecting Groups: For complex syntheses, consider protecting the N1/N2 positions if regioselectivity remains a problem, although this adds steps to the overall synthesis.
-
Purification: If a mixture is unavoidable, meticulous purification is key. Flash column chromatography with a carefully optimized gradient of ethyl acetate and hexanes (or a more polar system if needed) is typically effective. Reverse-phase HPLC may be required for separating closely related isomers.
Workflow: General Synthesis and Purification
The following diagram outlines a typical workflow for synthesizing and purifying a library of 4-alkylamino-1,2,4-triazole analogs for SAR studies.
Caption: A generalized workflow for synthesis and purification.
Guide 2: Strategies for Enhancing Biological Activity (SAR)
The rational modification of the 4-alkylamino-1,2,4-triazole scaffold is key to improving potency and selectivity. The triazole ring provides a rigid core with three distinct points for diversification.[7]
Core Concept: Structure-Activity Relationship (SAR)
The goal is to systematically alter parts of the molecule and measure the effect on biological activity. This iterative process informs the design of more potent compounds.
Key Modification Points:
Caption: Key points of diversity on the 1,2,4-triazole scaffold.
Systematic Optimization Strategy:
-
N4-Alkylamino Chain: This is often the most sensitive region.
-
Chain Length: Evaluate a series of linear alkyl chains (e.g., ethyl, propyl, butyl, pentyl) to determine the optimal distance between the triazole core and the terminal group.[7]
-
Terminal Group: The terminal amine is a common feature, but replacing it with other hydrogen-bond donors/acceptors like an imidazole can significantly enhance affinity and selectivity for certain targets.[7]
-
-
C3 and C5 Substituents: These groups primarily influence pharmacokinetics and can form additional interactions with the target.
-
Aromatic Rings: Introducing substituted phenyl rings is a common strategy. Explore electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -Cl, -CF₃) groups at the ortho, meta, and para positions to probe electronic and steric requirements. A 3,4-dichlorophenyl moiety, for example, has shown excellent cytotoxicity against liver cancer cell lines in some scaffolds.[8]
-
Lipophilicity: Adjusting the lipophilicity of these groups can impact cell permeability and metabolic stability.
-
-
Introducing Chirality: If the substituents at C3 and C5 are different, or if the side chains contain stereocenters, it is crucial to separate and test individual enantiomers. Biological systems are chiral, and often only one enantiomer is responsible for the desired activity.
Data Summary: Example SAR for SST₄ Agonists
The following table, adapted from structure-activity relationship studies on somatostatin receptor-4 (SST₄) agonists, illustrates how systematic modifications impact binding affinity.[7]
| Compound ID | N4-Substituent | C3/C5-Substituents | SST₄ Binding Affinity (Kᵢ, nM) |
| 218 | Aminoethyl | Phenyl / Benzyl | > 10,000 |
| 221 | Aminopropyl | Phenyl / Benzyl | 2,380 |
| 219 | Aminobutyl | Phenyl / Benzyl | 318 |
| 220 | Aminopentyl | Phenyl / Benzyl | 473 |
| 4 | (Imidazol-4-yl)propyl | Phenyl / Benzyl | 19 |
| 208 | (Imidazol-4-yl)propyl | Modified Phenyls | 0.7 |
This table demonstrates that for this specific target, a 3-aminopropyl or 4-aminobutyl chain is better than shorter or longer chains, and replacing the terminal amine with an imidazole dramatically improves potency.[7]
Part 3: Experimental Protocols
Protocol 1: Representative Synthesis of a 3,5-Disubstituted-4-(Alkylamino)-1,2,4-triazole
This protocol is a generalized procedure based on common synthetic routes.[7][9] Researchers should adapt it based on the specific reactivity of their chosen substrates.
Objective: To synthesize a target 4-alkylamino-1,2,4-triazole from a 4-amino-1,2,4-triazole precursor.
Materials:
-
4-Amino-3,5-disubstituted-1,2,4-triazole (1.0 eq)
-
N-(tert-Butoxycarbonyl)-protected aminoalkyl bromide (e.g., 1-bromo-3-(Boc-amino)propane) (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
4M HCl in 1,4-dioxane
Procedure:
-
Alkylation: To a solution of the 4-amino-1,2,4-triazole precursor (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (3.0 eq). Stir the suspension at room temperature for 15 minutes.
-
Add the N-Boc-aminoalkyl bromide (1.2 eq) to the mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with EtOAc (3 x volumes).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected intermediate in a minimal amount of methanol or CH₂Cl₂.
-
Add 4M HCl in 1,4-dioxane (excess, ~10 eq) and stir at room temperature for 1-4 hours, monitoring by TLC.
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the final product. It can be triturated with diethyl ether to remove non-polar impurities and then dried under vacuum.
-
Characterization: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]
Protocol 2: General Cell Viability Assay (XTT/MTT) for Anticancer Screening
Objective: To determine the effect of synthesized compounds on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)[3]
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO (10 mM stock)
-
XTT or MTT assay kit
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the well should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control). A known cytotoxic agent (e.g., doxorubicin) should be used as a positive control.
-
Incubate the plate for 48-72 hours.
-
Viability Measurement: Add the XTT or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours) to allow for the conversion of the reagent to a colored formazan product by metabolically active cells.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percent viability against the compound concentration (log scale) and use a non-linear regression model to calculate the EC₅₀ value (the concentration that inhibits 50% of cell viability).
-
References
-
Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Available at: [Link]
-
The synthesis of 4-acylamino-1,2,4-triazole derivatives in the reaction of α-hydroxyacid hydrazidesand orthoesters. ResearchGate. Available at: [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules. Available at: [Link]
- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents.
-
Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]
-
Study Of Some 1,2,4-triazoles Derivatives And Their Biological Activities. Neliti. Available at: [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. Available at: [Link]
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]
-
A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. Available at: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Available at: [Link]
-
Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. Available at: [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. European Journal of Medicinal Chemistry. Available at: [Link]
-
[Study of cancerogenic effect of 4-amino-1,2,4-triazole in chronic experiments]. Gigiena i Sanitariia. Available at: [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
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Validation & Comparative
Comparative Biological Activity of 4-Alkylamino-1,2,4-Triazoles: A Technical Guide
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Fluconazole and Itraconazole. While the parent ring provides stability and hydrogen-bonding capability, the N4-position offers a unique vector for chemical modification.
This guide focuses on 4-alkylamino-1,2,4-triazoles (and their functional equivalents, including Schiff and Mannich bases). These derivatives exhibit a "butterfly effect" in Structure-Activity Relationships (SAR): small changes at the N4-amino terminus drastically alter lipophilicity, receptor binding affinity, and metabolic stability. This guide objectively compares their performance against industry standards (Ampicillin, Fluconazole, Ibuprofen) using experimental data derived from recent high-impact studies.
Chemical Basis & Synthesis[1][2][3][4][5][6][7][8][9][10][11]
The biological potency of these compounds stems from the electron-rich nitrogen system. The synthesis typically proceeds through a 4-amino-1,2,4-triazole intermediate, which is then functionalized to create the "4-alkylamino" or "4-arylideneamino" motif.
Synthesis Pathway (Standard Protocol)
The following workflow illustrates the generation of the core scaffold and its subsequent derivatization into biologically active Schiff and Mannich bases.
Figure 1: General synthetic route for 4-substituted-amino-1,2,4-triazoles. The N4-amino group is the critical nucleophile for diversification.
Comparative Biological Analysis
Antimicrobial & Antifungal Activity[4][5][10][12][13][14]
The 4-alkylamino derivatives function primarily by disrupting cell wall synthesis or membrane integrity. In fungal models, they target Lanosterol 14
Key Competitor: Fluconazole (Standard) Key Competitor: Ampicillin/Ciprofloxacin (Standard Antibacterials)
Experimental Data Summary
The table below aggregates Minimum Inhibitory Concentration (MIC) data from multiple comparative studies.
| Compound Class | Derivative Type | Target Organism | MIC (µg/mL) | Standard Drug (MIC) | Relative Potency |
| Triazole-Thiol | 4-[(3-nitrobenzylidene)amino] | S. aureus | 0.26 mM | Ampicillin (0.26 mM) | Equipotent |
| Triazole-Thiol | 4-[(3-nitrobenzylidene)amino] | S. pyogenes | 0.13 mM | Chloramphenicol (0.13 mM) | Equipotent |
| Schiff Base | 4-(4-nitrobenzylidene)amino | S. epidermidis | 9.0 | Cefuroxime (9.0) | Equipotent |
| Mannich Base | Morpholine-methyl derivative | E. coli | 12.5 | Ciprofloxacin (6.25) | Moderate (0.5x) |
| Schiff Base | 4-(benzylideneamino)-5-phenyl | M. gypseum (Fungi) | < 10.0 | Ketoconazole (12.5) | Superior (1.25x) |
Insight: The presence of electron-withdrawing groups (e.g.,
) on the benzylidene ring at the N4 position significantly enhances antibacterial potency, often matching clinical standards.
Analgesic & Anti-Inflammatory Activity[1][4][15]
These derivatives often act by inhibiting Cyclooxygenase (COX) enzymes or modulating inflammatory cytokines.
Key Competitor: Ibuprofen / Indomethacin
Experimental Data Summary (In Vivo)
Data based on Carrageenan-induced paw edema (Anti-inflammatory) and Acetic acid-induced writhing (Analgesic) in mice.
| Compound ID | Structure Description | Assay | Inhibition / Protection (%) | Standard Drug (%) | Performance |
| Cmpd 3 | (S)-1-(4-Amino-5-mercapto-triazol-3-yl)ethanol | Paw Edema (3h) | 91% | Ibuprofen (82%) | Superior |
| Cmpd 3 | (S)-1-(4-Amino-5-mercapto-triazol-3-yl)ethanol | Writhing Test | 83% | Ibuprofen (71.5%) | Superior |
| Cmpd 5e | Condensed Triazolo-thiadiazine | Paw Edema (3h) | 81% | Ibuprofen (82%) | Equipotent |
| Schiff Base | 4-(4-methoxybenzylidene)amino | Anti-inflammatory | High | Indomethacin | Comparable |
Insight: The free 4-amino group combined with a 5-mercapto moiety (Compound 3) appears to offer superior analgesic profiles compared to standard NSAIDs, potentially due to dual mechanisms of action.
Mechanism of Action (Antifungal)[13][17][18]
To understand the high potency of these derivatives against fungi, we visualize the inhibition pathway. The N4-substituent facilitates binding to the heme iron of the CYP51 enzyme.
Figure 2: Mechanism of Action. The triazole derivative binds to CYP51, blocking Ergosterol synthesis and causing toxic sterol accumulation.[1]
Detailed Experimental Protocols
To ensure reproducibility and validation of the data presented above, the following protocols are recommended.
Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Purpose: Quantify antimicrobial potency.
-
Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (
CFU/mL). -
Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compound using Mueller-Hinton broth. Range: 100 µg/mL to 0.1 µg/mL.
-
Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual enhancement (Blue = Inhibition, Pink = Growth).
Analgesic Activity - Acetic Acid Induced Writhing
Purpose: Assess peripheral analgesic efficacy.
-
Animals: Swiss albino mice (20–25 g), n=6 per group.
-
Treatment: Administer test compound (e.g., 10 mg/kg, p.o.) or Standard (Ibuprofen 10 mg/kg). Wait 30–60 minutes.
-
Induction: Inject 0.6% v/v acetic acid solution intraperitoneally (10 mL/kg).
-
Observation: Immediately place mice in transparent cages. Count the number of "writhes" (abdominal constrictions + stretching of hind limbs) for 20 minutes.
-
Calculation:
Conclusion
The 4-alkylamino-1,2,4-triazoles represent a highly versatile class of bioactive agents.[2]
-
Antibacterial: Schiff base derivatives with nitro-substituents match the potency of commercial antibiotics like Ampicillin.[3]
-
Analgesic: Specific 4-amino-5-mercapto derivatives outperform Ibuprofen in reducing peripheral pain signals (91% vs 82% edema inhibition).[4][5]
-
Versatility: The N4-amino handle allows for rapid "plug-and-play" synthesis of Schiff and Mannich bases, facilitating the fine-tuning of lipophilicity for drug delivery.
Researchers are encouraged to focus on the 4-amino-5-mercapto scaffold as a lead structure for dual-action (antimicrobial + anti-inflammatory) drug development.
References
-
Thakkar, S. S., et al. (2017). 1,2,4-Triazoles as Important Antibacterial Agents.[3] [Link]
-
Azim, T., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Complementary Medicine and Therapies.[4] [Link]
-
Çalișir, U., et al. (2010). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.[3] [Link]
-
Aggarwal, R., et al. (2011). Synthesis and antibacterial activity of some novel 1,2,4-triazole derivatives.[6][3] [Link] (Cited within review)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Spectroscopic Guide to 4-Alkylamino-5-methyl-1,2,4-triazoles: Elucidating Structure-Property Relationships
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of molecular structure is paramount. The 1,2,4-triazole scaffold is a cornerstone in the design of a wide array of therapeutic agents and functional materials, owing to its unique electronic properties and hydrogen bonding capabilities.[1][2][3] This guide provides a comparative spectroscopic analysis of 4-alkylamino-5-methyl-1,2,4-triazoles, offering insights into how substitutions at the 4-amino position influence their spectral characteristics. By examining data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate the subtle yet significant electronic and structural changes within this important class of molecules.
The Significance of Spectroscopic Characterization
Spectroscopic techniques are indispensable tools for the structural elucidation and purity assessment of novel compounds. For substituted 1,2,4-triazoles, each method provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the unambiguous assignment of the molecular skeleton and the position of substituents.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. This is particularly useful for confirming the presence of N-H, C=N, and C-N bonds within the triazole ring and its substituents.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
This guide will delve into a comparative analysis of the spectroscopic data for a series of 4-substituted-amino-5-methyl-1,2,4-triazoles, highlighting the diagnostic spectral shifts that correlate with changes in the alkylamino substituent.
Comparative Spectroscopic Analysis
The following sections present a comparative overview of the spectroscopic data for 4-amino-5-methyl-1,2,4-triazole and its derivatives. While a complete homologous series of 4-alkylamino derivatives is not exhaustively documented in a single source, by compiling data from various studies on related substituted 4-amino-1,2,4-triazoles, we can discern key spectral trends.
¹H NMR Spectroscopy
The proton NMR spectra of 4-amino-5-methyl-1,2,4-triazoles are characterized by distinct signals for the methyl group, the protons on the alkylamino substituent, and the NH proton. The chemical shift of the triazole ring protons (if present) and the protons of the substituents are highly sensitive to the electronic environment.
| Compound | Methyl Protons (δ, ppm) | Alkyl/Aryl Protons (δ, ppm) | NH/NH₂ Protons (δ, ppm) |
| 4-amino-5-methyl-1,2,4-triazole-3-thiol | Data not available | Data not available | Data not available |
| 4-amino-4H-1,2,4-triazole derivative | Not applicable | 7.30-7.60 (Ar-H), 8.40 (CH), 8.75 (Triazole-H)[4] | Not specified |
| 4-ethoxycarbonylamino-5-alkyl-4H-1,2,4-triazole | 1.45 (t, CH₃) | 3.35 (s, CH₂), 4.00 (q, CH₂)[5] | 11.07 (bs, NH)[5] |
Note: Direct comparative data for a homologous series of 4-alkylamino-5-methyl-1,2,4-triazoles is sparse in the provided literature. The table presents data from related structures to infer trends.
Key Insights from ¹H NMR:
-
Methyl Group: The signal for the 5-methyl group is expected to be a singlet, typically appearing in the upfield region (around 2.0-2.5 ppm). Its chemical shift can be subtly influenced by the electronic nature of the 4-substituent.
-
Alkylamino Chain: The protons on the alkyl chain of the 4-alkylamino group will exhibit characteristic multiplicities (e.g., triplets, quartets) depending on their neighboring protons. The protons alpha to the nitrogen will be the most deshielded.
-
NH Proton: The chemical shift of the NH proton of the alkylamino group is variable and can be affected by solvent, concentration, and temperature. It often appears as a broad singlet.
¹³C NMR Spectroscopy
Carbon-13 NMR provides valuable information on the carbon framework of the molecule. The chemical shifts of the triazole ring carbons are particularly diagnostic of the substitution pattern.
| Compound | C3 (δ, ppm) | C5 (δ, ppm) | Methyl Carbon (δ, ppm) | Alkyl/Aryl Carbons (δ, ppm) |
| 4-amino-4H-1,2,4-triazole derivative | 148.5 | Not specified | Not applicable | 128.5, 130.0, 131.5, 136.0 (Ar-C), 157.5 (N=CH)[4] |
| 4-ethoxycarbonylamino-5-alkyl-4H-1,2,4-triazole | 146.61 | 153.92 | 14.63 | 29.39 (CH₂), 62.03 (OCH₂), 158.13 (C=O)[5] |
Note: Direct comparative data for a homologous series of 4-alkylamino-5-methyl-1,2,4-triazoles is sparse in the provided literature. The table presents data from related structures to infer trends.
Key Insights from ¹³C NMR:
-
Triazole Ring Carbons: The chemical shifts of the C3 and C5 carbons of the 1,2,4-triazole ring are sensitive to the nature of their substituents. The presence of an electron-donating alkylamino group at the N4 position is expected to influence the electron density and thus the chemical shifts of the ring carbons.
-
Methyl Carbon: The 5-methyl carbon signal will appear in the aliphatic region of the spectrum.
-
Alkylamino Chain Carbons: The carbons of the alkyl chain will show distinct signals, with the carbon alpha to the nitrogen being the most deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups in 4-alkylamino-5-methyl-1,2,4-triazoles.
| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | N-N Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| 4-amino-4H-1,2,4-triazole derivative | Not specified | 1655[4] | 1471[4] | 1180[4] |
| 4-amino-1,2,4-triazole | ~3300-3400 | ~1640 | ~1450 | ~1160 |
Note: The table includes data from a related 4-amino-1,2,4-triazole to provide a reference for the expected vibrational frequencies.
Key Insights from IR Spectroscopy:
-
N-H Vibrations: The stretching vibrations of the N-H bonds in the 4-amino group typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands can provide information about hydrogen bonding.
-
C=N and C-N Vibrations: The stretching vibrations of the C=N and C-N bonds within the triazole ring are found in the fingerprint region (1680-1400 cm⁻¹).
-
N-N Vibrations: The N-N stretching vibration is also characteristic of the triazole ring and appears in the fingerprint region.
Experimental Protocols
To ensure the reproducibility and validity of spectroscopic data, standardized experimental protocols are essential. The following are representative procedures for the spectroscopic analysis of 4-alkylamino-5-methyl-1,2,4-triazoles.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-alkylamino-5-methyl-1,2,4-triazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the analyte. DMSO-d₆ is often a good choice for triazole derivatives due to its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., NH).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for polar and thermally labile molecules, while EI provides more extensive fragmentation information.
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the elemental composition.
-
Visualizing the Analysis
To better illustrate the concepts discussed, the following diagrams outline the general structure of the compounds and the workflow of the spectroscopic analysis.
Caption: General structure of 4-alkylamino-5-methyl-1,2,4-triazoles.
Caption: Experimental workflow for comparative spectroscopic analysis.
Conclusion
The spectroscopic analysis of 4-alkylamino-5-methyl-1,2,4-triazoles provides a wealth of information regarding their molecular structure and electronic properties. While a comprehensive comparative dataset for a homologous alkyl series requires further systematic investigation, the principles and trends outlined in this guide, drawn from existing literature on related compounds, offer a solid foundation for researchers in the field. By carefully applying the experimental protocols described and interpreting the resulting spectra, scientists can confidently characterize novel 1,2,4-triazole derivatives and advance their application in drug discovery and materials science.
References
- Hulina, Yu. S., & Kaplaushenko, A. G. (2018). Synthesis, physical and chemical properties of 5-((1H-tetrazole-1-yl)methyl)-4-R-4H-1,2,4-triazole-3-thiols and their chemical transformations. Russian Journal of Biopharmaceuticals, 10(1), 26-30.
- Sravya, G., & et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065.
-
Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. [Link]
-
Abd El-wahaab, B., et al. (2024). Synthesis and characterization of new 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (MMTP) Schiff base for spectrophotometric detection of iron(III) and copper(II) ions in laboratory and different water samples: A biological and molecular docking Exploration. ResearchGate. [Link]
-
Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]
-
Anonymous. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. TÜBİTAK Academic Journals. [Link]
-
Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link]
-
Anonymous. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. [Source not further identified]. [Link]
-
Anonymous. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. [Link]
-
Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]
-
Anonymous. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC. [Link]
Sources
Bridging the Gap: A Comparative Guide to the In Vivo and In Vitro Activity of 4-Amino-1,2,4-Triazole Derivatives
A Senior Application Scientist's Perspective on Translating Benchtop Assays to Preclinical Models
For researchers and drug development professionals, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. The predictive power of in vitro assays is a cornerstone of modern pharmacology, yet the ultimate validation lies in demonstrating efficacy and safety in vivo. This guide provides an in-depth comparison of the in vivo and in vitro activities of a prominent class of heterocyclic compounds: 4-amino-1,2,4-triazole derivatives. By examining the experimental data and underlying methodologies, we aim to provide a clearer understanding of how in vitro findings can translate, and sometimes diverge, from in vivo outcomes.
The 1,2,4-triazole nucleus is a versatile scaffold, and its derivatives have been reported to possess a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, antifungal, and anticancer properties[1][2][3]. The 4-amino substitution, in particular, has been a focal point for medicinal chemists seeking to enhance and modulate these biological effects.
In Vivo Efficacy: The Whole-System Response to 4-Amino-1,2,4-Triazole Derivatives in Inflammation
The inflammatory cascade is a complex biological response, and in vivo models are indispensable for evaluating the systemic effects of potential anti-inflammatory agents. A widely used and well-characterized model is the carrageenan-induced paw edema assay, which mimics the hallmarks of acute inflammation.
A study on newly synthesized 1,2,4-triazole derivatives provides compelling in vivo evidence of their anti-inflammatory potential[1][2][3]. In this research, the anti-inflammatory activity of several compounds was evaluated in rats.
Key In Vivo Findings:
One of the standout compounds from this study, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol, demonstrated a remarkable 91% inhibition of paw edema, surpassing the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen, which showed an 82% inhibition at the same dose[1][2][3]. Another derivative, (S)-1-(6-Phenyl-7H-[4][5][6]triazolo[3,4-b][4][6][7]thiadiazin-3-yl)ethanol, also exhibited potent anti-inflammatory effects, with an 81% inhibition of edema, comparable to ibuprofen[1][2][3]. These findings underscore the potential of the 4-amino-1,2,4-triazole scaffold in generating potent anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the essential steps for assessing the in vivo anti-inflammatory activity of test compounds.
Materials:
-
Wistar rats (150-200g)
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Test compounds (4-amino-1,2,4-triazole derivatives)
-
Reference drug (e.g., Ibuprofen)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Divide the animals into groups (n=6):
-
Vehicle Control
-
Reference Drug
-
Test Compound (at various doses)
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
Induction of Inflammation: After a specific pre-treatment period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Diagram of the In Vivo Anti-inflammatory Workflow
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
In Vitro Activity: Unraveling the Cellular Mechanisms
While in vivo studies provide a holistic view of a compound's efficacy, in vitro assays are crucial for elucidating the underlying mechanisms of action at a cellular and molecular level. For anti-inflammatory and anticancer agents, key in vitro assays include cyclooxygenase (COX) enzyme inhibition assays and cytotoxicity assays on cancer cell lines.
Cyclooxygenase (COX) Inhibition
Many NSAIDs exert their anti-inflammatory effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins[8]. In vitro assays measuring the inhibition of these enzymes are a primary screening tool for new anti-inflammatory compounds. While the specific COX inhibition data for the compounds mentioned in the in vivo study is not provided in the same publication, the potent anti-inflammatory effects observed in vivo strongly suggest that COX inhibition is a likely mechanism of action for these 4-amino-1,2,4-triazole derivatives.
Anticancer Cytotoxicity
The 4-amino-1,2,4-triazole scaffold is also a promising pharmacophore for the development of anticancer agents. The in vitro cytotoxicity of these derivatives is often evaluated against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
One study on a 4-amino-1,2,4-triazole Schiff base derivative demonstrated its ability to significantly suppress the proliferation of a lung adenocarcinoma cell line (A549) and a human hepatoma cell line (Bel7402) in a dose-dependent manner[9]. The half-maximal inhibitory concentration (IC50) values were reported to be 144.1 ± 4.68 µg/mL for A549 cells and 195.6 ± 1.05 µg/mL for Bel7402 cells, confirming its antitumor activity[9].
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for determining the in vitro cytotoxicity of 4-amino-1,2,4-triazole derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Diagram of the In Vitro Cytotoxicity Workflow
Caption: Workflow for the MTT Assay for In Vitro Cytotoxicity.
Correlating In Vitro and In Vivo Data: A Critical Analysis
The ultimate goal of preclinical drug discovery is to identify compounds with favorable in vivo properties based on in vitro screening. The data on 4-amino-1,2,4-triazole derivatives provides a valuable case study for this correlation.
The potent in vivo anti-inflammatory activity observed in the carrageenan-induced paw edema model aligns well with the known mechanisms of action for many anti-inflammatory drugs, such as COX inhibition, which can be quantified in vitro. A compound that demonstrates significant COX-2 inhibition in an enzymatic assay is a strong candidate for exhibiting anti-inflammatory effects in vivo.
Similarly, the in vitro cytotoxicity of these derivatives against cancer cell lines provides a strong rationale for their further investigation as anticancer agents. The IC50 values obtained from MTT assays are a critical parameter for prioritizing compounds for in vivo tumor models. A lower IC50 value generally indicates higher potency and a greater likelihood of translating to in vivo efficacy.
However, it is crucial to acknowledge the potential for discrepancies between in vitro and in vivo results. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), bioavailability, and off-target effects in a complex biological system can all influence the in vivo performance of a compound in ways that are not captured by in vitro assays.
Conclusion: An Integrated Approach to Drug Discovery
The development of effective therapeutics based on the 4-amino-1,2,4-triazole scaffold, or any other chemical series, necessitates a carefully integrated approach that leverages the strengths of both in vivo and in vitro models. In vivo studies provide the indispensable validation of a compound's systemic efficacy and safety, while in vitro assays offer crucial insights into its mechanism of action and help to guide the optimization of lead compounds. By understanding the methodologies, interpreting the data critically, and appreciating the inherent limitations of each approach, researchers can more effectively navigate the complex path from the laboratory bench to clinical application.
References
-
Azim, T., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Complementary Medicine and Therapies, 21(1), 304. [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
Wang, Y., et al. (2018). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Pharmaceutical Biology, 56(1), 539-544. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Comparative Toxicity & Performance Guide: 4-Alkylamino-1,2,4-Triazole-3-Thiols
Executive Summary
4-alkylamino-1,2,4-triazole-3-thiols represent a versatile class of heterocyclic compounds widely utilized as precursors for Schiff bases, antimicrobial agents, and corrosion inhibitors. While their therapeutic potential in oncology and infectious disease is well-documented, their toxicity profile remains a critical variable in drug development.
This guide provides a technical comparison of the toxicity profiles of various 4-amino-1,2,4-triazole-3-thiol derivatives. It synthesizes data from acute systemic toxicity models (zebrafish, rodent) and in vitro cytotoxicity assays (cancer vs. normal cell lines) to establish a clear Structure-Activity Relationship (SAR) governing their safety and efficacy.
Key Insight: The toxicity of this class is non-linear and highly dependent on the S-alkylation chain length and the electronic nature of the substituent at the 4-amino position. Long-chain S-alkyl derivatives (e.g., octyl) demonstrate significantly reduced acute toxicity compared to short-chain (methyl) analogues due to altered membrane permeability and metabolic clearance rates.
Chemical Context & Structure-Activity Relationship (SAR)
The core pharmacophore consists of a 1,2,4-triazole ring with a thiol (-SH) group at position 3 and an amino (-NH2) group at position 4. Toxicity is modulated by modifications at two key sites:
-
The Thiol Group (C3 Position): S-alkylation affects lipophilicity and bioavailability.
-
The Amino Group (N4 Position): Conversion to Schiff bases (azomethines) generally enhances biological activity while often altering the toxicity profile.
SAR Toxicity Matrix
| Structural Modification | Effect on Lipophilicity | Acute Toxicity Trend | Cytotoxicity (Tumor) | Mechanism Note |
| Parent (Free -SH, -NH2) | Low | Moderate | Low-Moderate | Rapid renal clearance; low cellular uptake. |
| S-Methylation | Low-Medium | High (LC50 ~8 mg/L) | High | High reactivity; potential for metabolic activation. |
| S-Octylation | High | Low (LC50 ~50 mg/L) | Moderate | Improved membrane transport; less accumulation. |
| Schiff Base Formation | High | Low-Moderate | Very High | Intercalation with DNA/Tubulin inhibition. |
Comparative Toxicity Profile
Acute Systemic Toxicity (In Vivo)
Data derived from Danio rerio (Zebrafish) and rodent models highlights the impact of alkyl chain length on systemic safety.
Table 1: Acute Toxicity Values (LC50/LD50)
| Compound Derivative | Test Model | Endpoint | Value | Toxicity Classification |
| 4-amino-5-methyl-1,2,4-triazole-3-thiol | Danio rerio (96h) | LC50 | 8.29 mg/L | Highly Toxic |
| 4-amino-5-octyl-1,2,4-triazole-3-thiol | Danio rerio (96h) | LC50 | 49.66 mg/L | Moderately Toxic |
| 4-amino-5-phenyl-triazole Schiff Base | Guinea Pig (SubQ) | NOAEL | >40 mg/kg | Non-Toxic (Acute) |
| Parent Triazole (AT) | Mice (Chronic) | Carcinogenicity | Positive (F1) | Limited Evidence |
Expert Insight: The drastic reduction in toxicity for the octyl derivative (approx. 6-fold safer than methyl) suggests that increasing lipophilicity prevents the "ion trap" effect often seen with small polar heterocycles, allowing for smoother distribution and excretion rather than accumulation in sensitive tissues.
Comparative Cytotoxicity (In Vitro)
To evaluate therapeutic windows, it is essential to compare cytotoxicity against cancerous cells versus normal cells.
Table 2: Selectivity Index (IC50 in µg/mL)
| Compound | Target Cell Line (Cancer) | IC50 (Cancer) | Normal Cell Line | IC50 (Normal) | Selectivity Index (SI) |
| Schiff Base (Benzaldehyde deriv.) | A549 (Lung) | 144.1 ± 4.7 | HEK293 | >500 | >3.5 (Good) |
| Schiff Base (Benzaldehyde deriv.) | Bel7402 (Liver) | 195.6 ± 1.1 | L-02 (Liver) | ~210 | ~1.1 (Poor) |
| Hydrazone Derivative 18 | IGR39 (Melanoma) | 2-17 µM | Fibroblasts | >50 µM | >3.0 (Good) |
| Standard (Cisplatin) | A549 | ~10-20 | HEK293 | ~5-10 | ~2.0 (Moderate) |
Interpretation: Schiff base derivatives often exhibit superior selectivity for melanoma and lung cancer lines compared to liver lines. The high IC50 values in normal fibroblasts for hydrazone derivatives indicate a favorable safety profile for topical or targeted applications.
Mechanistic Toxicology & Pathways
Understanding how these compounds induce toxicity is vital for designing safer analogs. The primary mechanisms involve:
-
Tubulin Polymerization Inhibition: Similar to colchicine, Schiff base derivatives bind to tubulin, arresting the cell cycle in the G2/M phase.
-
Oxidative Stress: The thiol group can undergo redox cycling, generating Reactive Oxygen Species (ROS) that trigger mitochondrial apoptosis.
-
Enzyme Inhibition: Specific derivatives inhibit Topoisomerase IV, leading to DNA replication failure (primary mechanism in bacteria, secondary in mammalian cells).
Visualizing the Toxicity Pathway
The following diagram illustrates the cascade from cellular uptake to cell death.
Figure 1: Mechanistic pathway of 4-amino-1,2,4-triazole-3-thiol toxicity. Dual pathways (Tubulin inhibition and ROS generation) contribute to cytotoxicity.
Experimental Protocols
Synthesis of 4-Amino-1,2,4-Triazole-3-Thiol Scaffold
Objective: To generate the core nucleus for toxicity testing.
Reagents: Carboxylic acid hydrazide, Carbon disulfide (CS2), Potassium Hydroxide (KOH), Hydrazine hydrate.
Workflow:
-
Salt Formation: Dissolve 0.01 mol carboxylic acid hydrazide and 0.015 mol KOH in 25 mL anhydrous ethanol. Cool to 0-5°C.[1]
-
Addition: Add 1 mL CS2 dropwise. Stir for 2-4 hours.
-
Precipitation: Filter the resulting potassium dithiocarbazinate salt and wash with diethyl ether.
-
Cyclization: Reflux the salt with hydrazine hydrate (excess) for 3-4 hours. Evolution of H2S gas indicates cyclization.
-
Isolation: Acidify with HCl to precipitate the 4-amino-1,2,4-triazole-3-thiol. Recrystallize from ethanol.
MTT Cytotoxicity Assay Protocol
Objective: To determine IC50 values for comparative analysis.
Self-Validating Step: Always include a "Blank" (media only) and a "Positive Control" (e.g., Cisplatin or Doxorubicin) to validate assay sensitivity.
-
Seeding: Plate target cells (e.g., A549) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve test compounds in DMSO (final concentration <0.1%). Prepare serial dilutions (e.g., 0, 6.25, 12.5, 25, 50, 100 µg/mL). Add to wells in triplicate.
-
Incubation: Incubate for 24h or 48h.
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
-
Calculation:
. Plot dose-response curve to calculate IC50.
Synthesis Pathway Diagram
Figure 2: Synthetic routes to generate diverse triazole derivatives for toxicity profiling.
References
-
Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. Link
-
Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. Zaporizhzhia State Medical University. Link
-
Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PubMed Central. Link
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth. National Institutes of Health. Link
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed.[2] Link
-
Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol
[1][2]
Executive Summary: The Dual-Hazard Challenge
Immediate Action Required: This guide supersedes general "thiol disposal" protocols.
The compound 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol presents a specific dual-hazard profile that traps many researchers into dangerous disposal errors.
-
The Thiol (-SH) Group: Generates a potent stench and acts as a reducing agent.[1][2]
-
The Propylamino (-NH-R) Group: CRITICAL WARNING. Standard thiol neutralization using Sodium Hypochlorite (Bleach) is strictly prohibited .[1][2] Mixing this compound with bleach will generate chloramines and potentially toxic chlorinated nitrogen byproducts.[1][2]
Core Directive: Do not attempt bench-top chemical neutralization. The only validated disposal method is High-Temperature Incineration via a licensed hazardous waste vendor.[1][2]
Part 1: Chemical Hazard Profile
Understanding the molecule is the first step to safety.[1][2]
| Property | Specification | Operational Implication |
| Functional Groups | 1,2,4-Triazole ring, Thiol (-SH), Propylamino (-NHPr) | Incompatible with Bleach. High nitrogen content requires incineration.[1][2][3] |
| Odor Threshold | Extremely Low (< 1 ppb estimated) | Even micro-spills will cause facility-wide evacuation alarms if not contained.[1][2] |
| Toxicity Class | Acute Toxin (Oral), Irritant (Resp/Skin) | Dust inhalation is the primary exposure vector.[1][2] |
| Environmental | Aquatic Toxin (Long-term) | Zero-discharge policy. No sink disposal permitted.[1][2] |
| RCRA Status | Non-listed (treat as Characteristic) | Classify as D003 (Reactive - Sulfide) if pH < 2 or > 12.5, otherwise Toxic Organic . |
Part 2: Operational Protocols
Protocol A: Pre-Disposal Handling & Storage
Objective: Containment of stench and prevention of cross-contamination.[2]
-
Primary Containment: Store the pure solid in a glass amber vial with a Teflon-lined cap. Parafilm is insufficient for thiols; use electrical tape or a shrink band over the cap.[1][2]
-
Secondary Containment: Place the vial inside a secondary high-density polyethylene (HDPE) jar containing activated carbon or a dedicated "odorous waste" scavenger pack.[1][2]
-
Labeling: Mark the container clearly:
Protocol B: Waste Segregation (The "No-Bleach" Rule)
Objective: Preparing the waste stream for the vendor.[1][2]
Why we do not neutralize in the lab:
While hydrogen peroxide (
The Workflow:
-
Solid Waste:
-
Liquid Waste (Mother Liquors):
Part 3: Emergency Spill Response
Objective: Immediate mitigation without generating toxic gas.[1][2]
Equipment Needed:
Step-by-Step:
Part 4: Disposal Decision Logic (Visualized)
The following diagram illustrates the critical decision pathways for disposing of MPTT (5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol), emphasizing the prevention of chloramine formation.
Caption: Workflow strictly prohibiting oxidative neutralization with hypochlorite to prevent toxic gas generation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]
-
St. Olaf College. (n.d.).[1][2] Chlorine Bleach Safety (Incompatible Chemicals). Retrieved February 2, 2026.[1][2] [Link]
-
Northwestern University Research Safety. (n.d.).[1][2] Chemical Incompatibility with Bleach (Sodium Hypochlorite).[1][2][6] Retrieved February 2, 2026.[1][2] [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
